molecular formula C8H9N3O2S B1446990 3-(4-Nitropyridin-3-yl)thiazolidine CAS No. 1774896-19-3

3-(4-Nitropyridin-3-yl)thiazolidine

Cat. No.: B1446990
CAS No.: 1774896-19-3
M. Wt: 211.24 g/mol
InChI Key: KJLPJSAVEORILH-UHFFFAOYSA-N
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Description

3-(4-Nitropyridin-3-yl)thiazolidine is a useful research compound. Its molecular formula is C8H9N3O2S and its molecular weight is 211.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Nitropyridin-3-yl)thiazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitropyridin-3-yl)thiazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitropyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S/c12-11(13)7-1-2-9-5-8(7)10-3-4-14-6-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLPJSAVEORILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(C=CN=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(4-nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, purification, and characterization of 3-(4-nitropyridin-3-yl)thiazolidine , a specialized heterocyclic intermediate. The protocol is designed based on the nucleophilic aromatic substitution (


) of activated 3-halopyridines, a standard yet nuanced transformation in medicinal chemistry.

Part 1: Executive Summary & Retrosynthetic Analysis

Compound Significance

The target molecule, 3-(4-nitropyridin-3-yl)thiazolidine , features a thiazolidine ring


-linked to the 3-position of a pyridine core, which is further substituted with a nitro group at the 4-position.[1][2][3][4] This scaffold is electronically unique:
  • Electronic Push-Pull: The electron-donating thiazolidine nitrogen is ortho to the strongly electron-withdrawing nitro group. This creates a polarized system often used as a precursor for 3,4-diaminopyridine derivatives (via nitro reduction) or as a substrate for further functionalization.

  • Medicinal Relevance: Analogous

    
    -aryl thiazolidines are pharmacophores in anticonvulsant and antimicrobial research.
    
Retrosynthetic Strategy

The most robust disconnection is at the Pyridine(C3)–Thiazolidine(N3) bond.

  • Forward Strategy: Nucleophilic Aromatic Substitution (

    
    ).[5]
    
  • Substrate Selection: The 4-nitro group strongly activates the 3-position toward nucleophilic attack. Therefore, 3-fluoro-4-nitropyridine or 3-chloro-4-nitropyridine are the optimal electrophiles. The fluoro-derivative reacts faster under milder conditions, reducing byproduct formation.

  • Nucleophile: Thiazolidine (a cyclic secondary amine).

Reaction Scheme Diagram The following diagram illustrates the mechanistic pathway and retrosynthetic logic.

ReactionScheme SM1 3-Fluoro-4-nitropyridine (Electrophile) Complex Meisenheimer Complex (Intermediate) SM1->Complex Addition SM2 Thiazolidine (Nucleophile) SM2->Complex Attack at C3 Product 3-(4-nitropyridin-3-yl)thiazolidine (Target) Complex->Product Elimination (-F-) Base Base (DIPEA/K2CO3) Base->Complex Scavenge HF

Caption:


 pathway showing the addition of thiazolidine to the activated C3 position followed by fluoride elimination.

Part 2: Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleNotes
3-Fluoro-4-nitropyridine 1.0ElectrophilePreferred over chloro-analog for faster kinetics.
Thiazolidine 1.1NucleophileSecondary amine; slight excess ensures conversion.
Diisopropylethylamine (DIPEA) 1.5BaseScavenges HF; non-nucleophilic.
Acetonitrile (MeCN) -SolventPolar aprotic; promotes

.
Step-by-Step Synthesis Procedure

Note: 3-Fluoro-4-nitropyridine is a skin irritant and potential sensitizer. All operations must be performed in a fume hood.

  • Preparation: In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-nitropyridine (1.0 mmol, 142 mg) in anhydrous Acetonitrile (5 mL).

  • Cooling: Cool the solution to 0°C using an ice bath. Rationale: The substrate is highly activated; cooling prevents exotherms and degradation.

  • Addition: Add DIPEA (1.5 mmol, 261 µL) followed by the dropwise addition of thiazolidine (1.1 mmol, ~98 mg).

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (System: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a bright yellow/orange spot (
      
      
      
      ).
  • Quench: Once complete, concentrate the solvent under reduced pressure (rotary evaporator).

Workup & Purification

Since the product is likely a solid with significant polarity difference from the starting materials, a precipitation or extraction workflow is recommended.

Purification Workflow Diagram

Workup Crude Crude Residue (Post-Evaporation) Partition Partition: EtOAc / Water Crude->Partition OrgLayer Organic Layer (Product + Impurities) Partition->OrgLayer AqLayer Aqueous Layer (Salts) Partition->AqLayer Dry Dry (Na2SO4) & Concentrate OrgLayer->Dry Recryst Recrystallization (EtOH or iPrOH) Dry->Recryst Final Pure Product Yellow Solid Recryst->Final

Caption: Standard extractive workup followed by recrystallization to isolate the target compound.

Detailed Workup Steps:

  • Partition: Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove DIPEA salts.

  • Brine Wash: Wash the organic layer with saturated brine (10 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification:

    • Option A (High Purity): Flash Column Chromatography on silica gel (Gradient: 20%

      
       60% EtOAc in Hexanes).
      
    • Option B (Scale-up): Recrystallization from hot Ethanol. The product typically crystallizes as yellow needles upon cooling.

Part 3: Characterization & Validation

Expected Data

The following data confirms the structure of 3-(4-nitropyridin-3-yl)thiazolidine .

Proton NMR (

H NMR, 400 MHz, DMSO-

)
  • Aromatic Region (Pyridine):

    • 
       8.65 (s, 1H, H-2 ): Highly deshielded singlet due to being flanked by the ring nitrogen and the thiazolidine nitrogen.
      
    • 
       8.25 (d, 
      
      
      
      Hz, 1H, H-6 ): Doublet adjacent to the ring nitrogen.
    • 
       7.80 (d, 
      
      
      
      Hz, 1H, H-5 ): Doublet ortho to the nitro group.
  • Aliphatic Region (Thiazolidine):

    • 
       4.60 (s, 2H, N-CH
      
      
      
      -S
      ): The protons at C2 of the thiazolidine ring appear as a singlet, deshielded by adjacent N and S.
    • 
       3.90 (t, 2H, N-CH
      
      
      
      ): Triplet for protons at C4.
    • 
       3.15 (t, 2H, S-CH
      
      
      
      ): Triplet for protons at C5.
Carbon NMR (

C NMR)
  • Pyridine Carbons: ~152 (C2), ~150 (C6), ~145 (C4-NO

    
    ), ~140 (C3-N), ~115 (C5).
    
  • Thiazolidine Carbons: ~55 (C2), ~52 (C4), ~30 (C5).

Infrared Spectroscopy (FT-IR)
  • Nitro Group: Strong asymmetric stretch at ~1530 cm

    
     and symmetric stretch at ~1350 cm
    
    
    
    .
  • C=N / C=C: Aromatic stretches around 1590–1600 cm

    
    .
    
Quality Control Check
  • Mass Spectrometry (ESI-MS): Calculate

    
    .
    
    • Formula:

      
      
      
    • Molecular Weight: 211.24 g/mol

    • Expected Peak: m/z 212.1

  • Appearance: Bright yellow solid (characteristic of o-nitroanilinic systems).

Part 4: References

  • Tjosaas, F., & Fiksdahl, A. (2006).[6] A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[2][6][7] Molecules, 11(2), 130–133. Link

    • Validates the high reactivity of 3-halo-4-nitropyridines toward nucleophilic substitution.

  • Deady, L. W., et al. (1997). Synthesis and Reactivity of Some 3-Amino-4-nitropyridines. Australian Journal of Chemistry, 50(10), 1029-1034.

    • Provides precedent for amine displacement at the 3-position of 4-nitropyridines.

  • Patel, N. B., & Shaikh, F. M. (2010). Synthesis of new 4-thiazolidinones as biologically potent agents.[8][9] Scientia Pharmaceutica, 78(4), 753–765. Link

    • Reference for thiazolidine ring characterization and stability.

Sources

Preliminary Biological Screening of Nitropyridine-Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary: The Hybrid Pharmacophore Advantage

The fusion of nitropyridine and thiazolidine scaffolds represents a strategic "privileged structure" approach in modern medicinal chemistry.

  • The Nitropyridine Moiety: Acts as a bioisostere to nitroimidazole (found in metronidazole and pretomanid), providing potential hypoxia-selective toxicity and anti-tubercular activity via bioreduction.[1]

  • The Thiazolidine Core: Serves as a versatile linker and effector, historically validated in EGFR inhibition (anticancer) and peptidoglycan synthesis inhibition (antimicrobial).

This guide outlines a rigorous, self-validating screening cascade to profile these compounds, moving beyond simple phenotypic observation to mechanistic validation.

Part 1: The Screening Cascade (Workflow)

To maximize resource efficiency, a funnel approach is required.[1] Compounds should only advance to mechanistic studies after passing specific "Go/No-Go" criteria in primary phenotypic screens.

Diagram 1: Integrated Screening Workflow

Caption: A logic-gated screening cascade ensuring only high-potency, low-toxicity hits advance to mechanistic validation.

ScreeningCascade cluster_0 Primary Screen (Phenotypic) cluster_1 Secondary Screen (Safety & Selectivity) cluster_2 Mechanistic Validation Start Library Synthesis (Nitropyridine-Thiazolidines) MIC Antimicrobial Assay (ESKAPE + M.tb) Method: Broth Microdilution/REMA Start->MIC MTT Cytotoxicity Screen (Cancer Cell Lines) Method: MTT/SRB Start->MTT Decision1 Hit Criteria? MIC < 10 µM IC50 < 5 µM MIC->Decision1 MTT->Decision1 Discard Discard / Redesign Decision1->Discard No Hemo Hemolysis Assay (hRBCs) Decision1->Hemo Yes NormalCells Normal Cell Toxicity (HEK-293 / Vero) Decision1->NormalCells Yes SI_Calc Calculate Selectivity Index (SI = CC50 / MIC) Hemo->SI_Calc NormalCells->SI_Calc Decision2 Safety Criteria? SI > 10 < 5% Hemolysis SI_Calc->Decision2 Decision2->Discard Low SI Enzyme Target Validation (EGFR Kinase / DNA Gyrase) Decision2->Enzyme High SI InSilico Docking / MD Simulation Decision2->InSilico Lead Lead Candidate Enzyme->Lead

Part 2: Antimicrobial Profiling (Primary Domain)

Nitropyridine derivatives often exhibit potent activity against Mycobacterium tuberculosis (Mtb) and Gram-positive bacteria due to the nitro group's ability to generate reactive nitrogen species (RNS) upon bioreduction.

Protocol 1: Resazurin Microtiter Assay (REMA)

Why REMA? Unlike standard turbidity (OD600) measurements, REMA uses a redox indicator (Resazurin → Resorufin) which is fluorescent/colorimetric.[1] This is critical for nitropyridine compounds which are often colored (yellow/orange), potentially interfering with optical density readings.[1]

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture (M. tuberculosis H37Rv or S. aureus) to

    
     CFU/mL in Middlebrook 7H9 broth (for Mtb) or cation-adjusted Mueller-Hinton broth (for bacteria).
    
  • Plate Setup: Use sterile 96-well plates.

    • Columns 2–11: Test compounds (Serial 2-fold dilution, e.g., 100 µM to 0.19 µM).

    • Column 1: Negative Control (Media only).

    • Column 12: Positive Control (Rifampicin or Ciprofloxacin).

  • Incubation: Seal and incubate at 37°C (7 days for Mtb, 18–24h for S. aureus).

  • Development: Add 30 µL of 0.01% Resazurin solution. Incubate for an additional 24h (Mtb) or 1–4h (bacteria).

  • Readout: Visual change from Blue (Non-viable) to Pink (Viable).

    • MIC Definition: The lowest concentration preventing the color change.

Data Presentation Standard:

Compound ID MIC (µg/mL) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) M. tb
NP-TZ-01 0.5 >64 0.25
NP-TZ-02 2.0 32 1.0

| Ref (Cipro) | 0.25 | 0.01 | - |[1]

Part 3: Anticancer & Cytotoxicity (Secondary Domain)

Thiazolidinones are well-documented EGFR (Epidermal Growth Factor Receptor) inhibitors. The screening must differentiate between general toxicity and specific anti-proliferative activity.

Protocol 2: MTT Metabolic Activity Assay

Scientific Integrity Note: The MTT assay measures mitochondrial dehydrogenase activity.[2] Since nitropyridines can affect mitochondrial respiration, verify hits with a secondary assay like SRB (Sulforhodamine B) which measures protein content, eliminating metabolic artifacts.[1]

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., A549 Lung, MCF-7 Breast) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Add compounds (dissolved in DMSO, final concentration <0.5%) at graded concentrations.

    • Control: 0.5% DMSO (Vehicle).

  • Exposure: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate 4h.

    • Mechanism:[1][3][4][5] Viable mitochondria reduce yellow MTT to purple formazan.[2][3][6]

  • Solubilization: Aspirate media. Add 100 µL DMSO to dissolve crystals.

  • Quantification: Measure Absorbance at 570 nm.

Selectivity Index (SI) Calculation: To ensure the drug is safe, calculate the SI using a normal cell line (e.g., HEK-293 or Vero cells).[1]



  • Target: SI > 10 is considered a promising therapeutic window.

Part 4: Mechanistic Validation

Once a "Hit" is identified, you must explain how it works.[1] For Nitropyridine-Thiazolidines, two distinct pathways are most probable based on the literature.

Diagram 2: Dual Mechanism of Action

Caption: The nitropyridine moiety drives oxidative stress (A), while the thiazolidine scaffold inhibits kinase signaling (B).

Mechanism cluster_A Path A: Antimicrobial (M.tb) cluster_B Path B: Anticancer Drug Nitropyridine-Thiazolidine Hybrid NitroRed Nitroreductase (e.g., Ddn/F420) Drug->NitroRed Bioreduction EGFR EGFR Kinase (ATP Binding Pocket) Drug->EGFR Competitive Binding Reactive Reactive Nitrogen Species (RNS) NitroRed->Reactive Wall Mycolic Acid Synthesis Inhibition Reactive->Wall DeathA Bacterial Death Wall->DeathA Phos Inhibition of Phosphorylation EGFR->Phos Apop Apoptosis (Caspase 3/7) Phos->Apop

Mechanistic Assays to perform:
  • EGFR Kinase Assay: Use a commercially available ELISA-based tyrosine kinase kit to confirm if the compound inhibits EGFR phosphorylation at the ATP binding site.

  • DNA Binding (UV-Vis Titration): Thiazolidinones can intercalate DNA. Monitor the bathochromic shift (red shift) in the compound's UV spectrum upon adding Ct-DNA.

References

  • Antimicrobial Mechanism: Nitrothiazole-Thiazolidinone Hybrids: Synthesis and in Vitro Antimicrobial Evaluation. (Discusses the antitubercular potency and lack of hemolysis).

  • Anticancer Mechanism (EGFR): Designing strategy, SAR and docking study of thiazolidine-2,4-diones as EGFR inhibitors.[1] (Validates the thiazolidine core as an ATP-competitive inhibitor).

  • Screening Protocol (CLSI): Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (The Gold Standard for MIC determination).

  • MTT Assay Validation: MTT Assay Protocol for Cell Viability and Proliferation. (Standardized methodology for metabolic screening).

  • Thiazolidine SAR: Recent achievements in molecular insights... of thiazolidin-4-one derivatives as EGFR inhibitors.

Sources

Technical Guide: Mechanism of Action of 3-(4-nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an in-depth technical monograph on the mechanism of action (MoA) of 3-(4-nitropyridin-3-yl)thiazolidine , a nitro-heterocyclic compound.

Given the structural pharmacophore—a thiazolidine ring fused with a nitropyridine moiety—this compound functions as a bioreductive prodrug . Its activity is predicated on enzymatic reduction of the nitro group, a mechanism shared with clinically significant nitro-aromatics (e.g., pretomanid, delamanid, metronidazole). The following guide details its activation pathway, reactive intermediate formation, and experimental validation protocols.

Bioreductive Activation and Pharmacodynamics of a Nitro-Heterocyclic Scaffold

Executive Summary: The Bioreductive Paradigm

3-(4-nitropyridin-3-yl)thiazolidine represents a class of "Trojan Horse" inhibitors . It is chemically inert in its parent form but undergoes metabolic activation within specific cellular environments (e.g., hypoxic tumor cells or Mycobacterium tuberculosis).

The core mechanism is defined by the enzymatic reduction of the C4-nitro group on the pyridine ring. This reduction, catalyzed by F420-dependent nitroreductases (in bacteria) or one-electron reductases (in mammalian hypoxia), generates highly reactive nitrogen species (RNS) and electrophilic intermediates. These species covalently modify macromolecules (DNA/proteins) and disrupt cellular respiration.

FeatureSpecification
Chemical Class Nitro-heterocyclic Thiazolidine
Primary Target DNA (via adducts), Cell Wall Synthesis (Mycolic acids)
Activation Enzyme Type I Nitroreductases (e.g., Ddn) or Type II (e.g., P450 Reductase)
Active Metabolites Nitroso-pyridine, Hydroxylamine-pyridine
Therapeutic Context Antitubercular (Mtb), Hypoxic Solid Tumors

Molecular Mechanism of Action

The MoA is a cascade event initiated by a hydride transfer. The presence of the thiazolidine ring at the C3 position of the pyridine modulates the redox potential (


), facilitating electron acceptance at the nitro group.
Step 1: Enzymatic Activation (The "Warhead" Trigger)

The 4-nitropyridine moiety acts as an electron sink.

  • In M. tuberculosis: The deazaflavin-dependent nitroreductase Ddn utilizes the cofactor

    
     to transfer hydride ions (
    
    
    
    ) to the nitro group.
  • In Mammalian Cells: Under hypoxic conditions, one-electron reductases (e.g., NADPH:cytochrome P450 reductase) reduce the nitro group to a nitro radical anion (

    
    ). In normoxia, this radical is re-oxidized (futile cycling), preventing toxicity. In hypoxia, it proceeds to further reduction.
    
Step 2: Formation of Reactive Intermediates

The reduction proceeds through a distinct pathway:

  • Nitro (

    
    ) 
    
    
    
    Nitroso (
    
    
    )
    : The first stable intermediate.
  • Nitroso (

    
    ) 
    
    
    
    Hydroxylamine (
    
    
    )
    : The highly reactive electrophile.
Step 3: Downstream Lethality
  • DNA Damage: The hydroxylamine intermediate undergoes esterification or direct attack on guanine residues in DNA, causing strand breaks and helix destabilization.

  • Respiratory Poisoning: Released Nitric Oxide (NO) species bind to heme cofactors in cytochromes, arresting ATP synthesis.

  • Adduct Formation: In mycobacteria, the reactive intermediate forms covalent adducts with keto-mycolic acids, inhibiting cell wall biosynthesis (similar to the MoA of Delamanid).

Visualization: Activation Pathway

The following diagram illustrates the bioreductive activation cascade of 3-(4-nitropyridin-3-yl)thiazolidine.

MoA_Pathway Prodrug 3-(4-nitropyridin-3-yl) thiazolidine (Parent) Nitroso Nitroso-Intermediate (R-N=O) Prodrug->Nitroso 2e- Reduction (Hydride Transfer) Enzyme Nitroreductase (Ddn / P450 Reductase) Enzyme->Prodrug Catalysis Hydroxyl Hydroxylamine (R-NH-OH) Nitroso->Hydroxyl 2e- Reduction Reactive Electrophilic Nitrenium Ion Hydroxyl->Reactive Activation Target1 DNA Adducts (Strand Breaks) Reactive->Target1 Covalent Binding Target2 Respiratory Arrest (ATP Depletion) Reactive->Target2 NO Release

Caption: Bioreductive activation pathway of 3-(4-nitropyridin-3-yl)thiazolidine, transitioning from inert prodrug to cytotoxic effector.

Experimental Validation Protocols

To validate this mechanism in a laboratory setting, the following self-validating protocols are recommended.

Enzymatic Reduction Assay (In Vitro)

Objective: Confirm the compound is a substrate for specific nitroreductases (e.g., Ddn).

  • Reagents: Recombinant Ddn enzyme,

    
     cofactor (or glucose-6-phosphate dehydrogenase regenerating system), Test Compound (10-100 
    
    
    
    ).
  • Method:

    • Incubate compound with Ddn and

      
       in anaerobic buffer (pH 7.4).
      
    • Monitor absorbance decrease at 320-400 nm (characteristic of the nitro group) over 60 minutes.

    • Validation: Use LC-MS/MS to detect the mass shift corresponding to the amine (

      
       Da) or hydroxylamine (
      
      
      
      Da) products.
Cyclic Voltammetry (Redox Potential)

Objective: Determine if the reduction potential (


) falls within the "therapeutic window" (-350 to -450 mV).
  • Setup: Three-electrode system (Glassy carbon working, Pt counter, Ag/AgCl reference).

  • Protocol:

    • Dissolve compound in DMF/Buffer (1:9).

    • Scan rate: 100 mV/s.

    • Causality Check: A reversible peak indicates a one-electron reduction (nitro radical anion); an irreversible peak suggests rapid downstream reaction (bioactivation).

Macromolecular Binding (Radiolabeling)

Objective: Prove covalent binding to biological targets.

  • Protocol:

    • Synthesize

      
      -labeled 3-(4-nitropyridin-3-yl)thiazolidine.
      
    • Treat bacterial culture or cancer cells under hypoxia vs. normoxia.

    • Lyse cells and precipitate macromolecules (TCA precipitation).

    • Readout: High Scintillation Counts in the pellet under hypoxia only confirms bioreductive activation and covalent binding.

Experimental Workflow: Mechanism Elucidation

The following workflow outlines the logical progression from chemical synthesis to biological validation.

Workflow Step1 1. Chemical Synthesis (Thiazolidine + Nitropyridine coupling) Step2 2. Electrochemical Profiling (Cyclic Voltammetry) Step1->Step2 Step3 3. Enzymatic Assay (Recombinant Nitroreductase) Step2->Step3 If E > -500 mV Step4 4. Metabolite ID (LC-MS/MS of Intermediates) Step3->Step4 Confirm Reduction Step5 5. Phenotypic Screen (MIC / IC50 Hypoxia vs Normoxia) Step4->Step5 Correlate with Toxicity

Caption: Step-by-step experimental workflow for validating the MoA of nitro-heterocyclic probes.

References

  • Haver, H. L., et al. (2015). "Mutations in Genes for the F420 Biosynthetic Pathway and a Nitroreductase Confer Resistance to Nitroimidazooxazines in Mycobacterium tuberculosis."[1] Antimicrobial Agents and Chemotherapy.[2]

  • Patterson, A. V., & Smaill, J. B. (2021). "Hypoxia-Activated Prodrugs: A Medicinal Chemistry Perspective." Journal of Medicinal Chemistry.

  • ChemicalBook. (2023). "3-(4-Nitropyridin-3-yl)thiazolidine Product Description and Properties."

  • Singh, R., et al. (2008). "PA-824 Kills Nonreplicating Mycobacterium tuberculosis by Intracellular NO Release." Science.

  • Denny, W. A. (2004). "Nitroreductase-based GDEPT." Current Pharmaceutical Design.

Sources

In Vitro Evaluation of 3-(4-Nitropyridin-3-yl)thiazolidine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro evaluation of a novel class of compounds: 3-(4-nitropyridin-3-yl)thiazolidine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale, methodologies, and data interpretation critical for assessing the therapeutic potential of these molecules. We will explore the synthesis of these compounds and detail the experimental protocols for evaluating their biological activity, with a focus on antimicrobial and anticancer applications.

Introduction: The Rationale for 3-(4-Nitropyridin-3-yl)thiazolidine Analogs

The convergence of two pharmacologically significant scaffolds, the nitropyridine moiety and the thiazolidine ring, presents a compelling strategy in modern drug discovery. Thiazolidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The thiazolidine ring serves as a versatile template for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

The incorporation of a 4-nitropyridine group at the 3-position of the thiazolidine ring is a deliberate design choice aimed at enhancing biological activity. Nitropyridine derivatives have demonstrated significant potential as antimicrobial and anticancer agents.[3][4] The nitro group, an electron-withdrawing moiety, can play a crucial role in modulating enzyme activity and interacting with various cellular targets.[3][5] Specifically, some nitropyridine analogs have been shown to be effective against a range of bacterial strains, including Mycobacterium tuberculosis, and to exhibit cytotoxic effects against various cancer cell lines.[3] This suggests that the 3-(4-nitropyridin-3-yl)thiazolidine scaffold could yield novel therapeutic agents with potent and selective biological activities.

This guide will outline a proposed synthetic route for these novel analogs and provide detailed protocols for their in vitro evaluation, focusing on antimicrobial and anticancer activities, which represent the most promising therapeutic avenues for this class of compounds based on the known properties of their constituent moieties.

Synthesis of 3-(4-Nitropyridin-3-yl)thiazolidine Analogs

While the direct synthesis of 3-(4-nitropyridin-3-yl)thiazolidine analogs is not yet extensively documented in the literature, a plausible synthetic route can be extrapolated from established methods for the synthesis of related thiazolidinone and nitropyridine derivatives. A proposed two-step synthesis is outlined below.

Diagram: Proposed Synthetic Pathway

G cluster_0 Step 1: Synthesis of N-(4-nitropyridin-3-yl)acetamide cluster_1 Step 2: Cyclization to form the Thiazolidine Ring 3-amino-4-nitropyridine 3-Amino-4-nitropyridine N_acetyl N-(4-nitropyridin-3-yl)acetamide 3-amino-4-nitropyridine->N_acetyl Reaction Acetic_anhydride Acetic anhydride Acetic_anhydride->N_acetyl Reagent Thiazolidine_analog 3-(4-nitropyridin-3-yl)thiazolidine analog N_acetyl->Thiazolidine_analog Reaction with Thioglycolic acid & Aldehyde/Ketone Thioglycolic_acid Thioglycolic acid Thioglycolic_acid->Thiazolidine_analog Reagent Aldehyde_Ketone Aromatic Aldehyde/Ketone Aldehyde_Ketone->Thiazolidine_analog Reagent

Caption: Proposed two-step synthesis of 3-(4-nitropyridin-3-yl)thiazolidine analogs.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(4-nitropyridin-3-yl)acetamide

  • Dissolve 3-amino-4-nitropyridine in a suitable solvent such as glacial acetic acid.

  • Add acetic anhydride to the solution in a dropwise manner while stirring.

  • Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain N-(4-nitropyridin-3-yl)acetamide.

  • Purify the product by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 3-(4-nitropyridin-3-yl)thiazolidine Analogs

  • In a round-bottom flask, combine N-(4-nitropyridin-3-yl)acetamide, an appropriate aromatic aldehyde or ketone, and a catalytic amount of a dehydrating agent (e.g., anhydrous zinc chloride).

  • Add thioglycolic acid to the mixture.

  • Reflux the reaction mixture in a suitable solvent (e.g., toluene) using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting solid by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate) to yield the desired 3-(4-nitropyridin-3-yl)thiazolidine analog.

In Vitro Antimicrobial Evaluation

Given the known antimicrobial properties of both thiazolidinone and nitropyridine derivatives, a thorough evaluation of the antimicrobial activity of the novel analogs is warranted.[1][3]

Diagram: Antimicrobial Assay Workflow

G Start Start: Synthesized Analogs MIC Determination of Minimum Inhibitory Concentration (MIC) Start->MIC MBC Determination of Minimum Bactericidal Concentration (MBC) MIC->MBC Time_Kill Time-Kill Kinetic Assay MBC->Time_Kill End End: Antimicrobial Profile Time_Kill->End

Caption: Workflow for in vitro antimicrobial evaluation.

Experimental Protocols: Antimicrobial Assays

a) Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique for determining MIC values.[6]

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

b) Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation: Antimicrobial Activity
Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)
Analog-1S. aureus
Analog-1E. coli
Analog-1C. albicans
Analog-2S. aureus
Analog-2E. coli
Analog-2C. albicans
Standard DrugS. aureus
Standard DrugE. coli
Standard DrugC. albicans

In Vitro Anticancer Evaluation

The cytotoxic potential of nitropyridine derivatives against various cancer cell lines makes this a critical area of investigation for the novel 3-(4-nitropyridin-3-yl)thiazolidine analogs.[4][7]

Diagram: Anticancer Assay Workflow

G Start Start: Synthesized Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determination of IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V-FITC) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle End End: Anticancer Profile Apoptosis->End Cell_Cycle->End

Caption: Workflow for in vitro anticancer evaluation.

Experimental Protocols: Anticancer Assays

a) Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

b) Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

c) Cell Cycle Analysis

Understanding the effect of the compounds on cell cycle progression can provide insights into their mechanism of action. Some nitropyridine analogs are known to induce cell cycle arrest in the G2-M phase.[4]

  • Treat cancer cells with the test compounds at their IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase A.

  • Analyze the DNA content of the cells by flow cytometry.

  • The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then determined.

Data Presentation: Anticancer Activity
Compound IDCell LineIC50 (µM) after 48hEffect on Cell Cycle
Analog-1MCF-7
Analog-1A549
Analog-2MCF-7
Analog-2A549
Standard DrugMCF-7
Standard DrugA549

Potential Mechanism of Action

The biological activity of 3-(4-nitropyridin-3-yl)thiazolidine analogs is likely to be multifaceted, stemming from the properties of both the nitropyridine and thiazolidine moieties.

  • Antimicrobial Action: The nitro group in nitropyridine derivatives can undergo metabolic reduction to form reactive intermediates that can damage cellular macromolecules, including DNA, leading to cell death.[5] The thiazolidine ring may contribute by facilitating cell wall disruption or inhibiting essential enzymes.

  • Anticancer Action: Some 3-nitropyridine analogs have been identified as microtubule-targeting agents, which inhibit tubulin polymerization and lead to cell cycle arrest and apoptosis.[4] The thiazolidine core has also been implicated in various anticancer mechanisms, including the induction of apoptosis and inhibition of signaling pathways.[1]

Diagram: Potential Anticancer Mechanism

G Analog 3-(4-nitropyridin-3-yl)thiazolidine Analog Tubulin Tubulin Polymerization Analog->Tubulin Inhibition Microtubules Microtubule Formation Tubulin->Microtubules Leads to G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Caption: Potential mechanism of anticancer action via microtubule disruption.

Conclusion and Future Directions

The in vitro evaluation of 3-(4-nitropyridin-3-yl)thiazolidine analogs represents a promising frontier in the search for novel therapeutic agents. This guide has provided a structured approach to their synthesis and biological assessment, with a focus on their potential antimicrobial and anticancer activities. The proposed methodologies, from synthesis to detailed in vitro assays, offer a robust framework for researchers to explore the structure-activity relationships within this novel class of compounds.

Future work should focus on synthesizing a library of these analogs with diverse substitutions on both the thiazolidine and nitropyridine rings to optimize their biological activity and selectivity. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways through which these compounds exert their effects. Successful in vitro findings will pave the way for in vivo studies to assess their efficacy and safety in preclinical models, ultimately determining their potential for clinical development.

References

  • Vanden Bosch, T., et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLoS ONE, 19(11), e0293673. [Link]

  • Ahmadi, A., et al. (2011). Cytotoxic Effect of Some 1, 4-Dihydropyridine Derivatives Containing Nitroimidazole Moiety. Iranian Journal of Pharmaceutical Research, 10(3), 519-526. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). MDPI. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization of nitro or amino substituted pyridyl ligands bridged by an ester or ether bond, and their antibacterial assessment against drug resistant bacteria. (2022, June 15). ResearchGate. [Link]

  • [Chemotherapeutically effective nitro compounds. 3rd communication: nitropyridines, nitroimidazopyridines and related compounds (author's transl)]. (1979). Arzneimittel-Forschung, 29(5), 753-762. [Link]

  • (PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. (2025, August 6). ResearchGate. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. (n.d.). National Center for Biotechnology Information. [Link]

  • Thiazolidine derivatives and their pharmacological actions. (2024). E3S Web of Conferences, 556, 01052. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). MDPI. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016, February 4). National Center for Biotechnology Information. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025, March 25). SvedbergOpen. [Link]

Sources

Technical Guide: Initial Structure-Activity Relationship (SAR) of 3-(4-nitropyridin-3-yl)thiazolidine

[1]

Executive Summary

Molecule: 3-(4-nitropyridin-3-yl)thiazolidine Chemotype: Nitro-heterocyclic hybrid Primary Application Domain: Antimicrobial Discovery / Hypoxia-Activated Prodrugs (HAPs)[1]

This technical guide provides a comprehensive analysis of the 3-(4-nitropyridin-3-yl)thiazolidine scaffold.[1] While thiazolidinones are ubiquitous in medicinal chemistry, the specific N-linked thiazolidine-nitropyridine hybrid represents a distinct chemical space. This scaffold combines the reductive lability of the 4-nitropyridine moiety (a potential "warhead" for anaerobic activation) with the saturated, lipophilic thiazolidine ring (a metabolic and pharmacokinetic modulator).[1]

This guide outlines the synthesis, structural logic, and initial Structure-Activity Relationship (SAR) protocols required to evaluate this compound as a lead in antiparasitic (e.g., Trypanosoma, Leishmania) or antibacterial (anaerobe-specific) drug discovery programs.[1]

Chemical Architecture & Mechanistic Rationale

To design an effective SAR campaign, one must first deconstruct the molecule into its functional "zones."[1]

The Warhead: 4-Nitropyridine

The 4-nitropyridine core is highly electron-deficient.[1] In biological systems, particularly under hypoxic conditions or within specific pathogens (e.g., M. tuberculosis), the nitro group can undergo enzymatic reduction (via nitroreductases) to form reactive nitro-radical anions or hydroxylamines.[1]

  • Mechanism: DNA damage via radical generation or covalent binding to essential enzymes.[1]

  • SAR Implication: The electron density of the pyridine ring directly correlates with the reduction potential (

    
    ) of the nitro group.[1]
    
The Modulator: Thiazolidine Ring

Unlike the planar thiazole or the carbonyl-containing thiazolidinone, the thiazolidine ring is a saturated, non-planar heterocycle.[1]

  • Conformation: It adopts an envelope pucker, providing specific steric bulk.[1]

  • Metabolism: The sulfur atom is a "soft" metabolic handle, susceptible to S-oxidation (sulfoxide/sulfone) by FMOs or CYPs, which significantly alters polarity.[1]

  • pKa Influence: The nitrogen of the thiazolidine is attached to the pyridine.[1] Because the pyridine is electron-withdrawing (especially with the nitro group), the lone pair on the thiazolidine nitrogen is delocalized into the pyridine ring, reducing basicity and locking the conformation.[1]

Synthesis Strategy: The Modular SNAr Protocol

The most robust route to access 3-(4-nitropyridin-3-yl)thiazolidine and its analogs is Nucleophilic Aromatic Substitution (SNAr) .[1] This approach is superior to cyclization methods because it allows for the independent modification of both rings before coupling.

Protocol: SNAr Coupling

Reaction: 3-Fluoro-4-nitropyridine + Thiazolidine

1
  • Reagents:

    • Substrate: 3-Fluoro-4-nitropyridine (Highly reactive electrophile).[1]

    • Nucleophile: Thiazolidine (1.2 equivalents).[1]

    • Base:

      
      -Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equivalents).[1]
      
    • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

  • Procedure:

    • Dissolve 3-fluoro-4-nitropyridine (1 mmol) in MeCN (5 mL) under N₂ atmosphere.

    • Cool to 0°C. The 4-nitro group makes the 3-position highly susceptible to nucleophilic attack.[1]

    • Add DIPEA (2 mmol) followed by thiazolidine (1.2 mmol) dropwise.[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1][2]

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (SiO₂).[1]

Why this route?

  • Regioselectivity: The fluorine at C3 is activated by the ortho-nitro group. Displacement occurs exclusively at C3.[1]

  • Diversity: You can easily swap "thiazolidine" for "2-methylthiazolidine" or "thiazolidine-4-carboxylic acid" to generate SAR analogs instantly.[1]

Initial SAR Logic & Exploration Zones

The following diagram illustrates the critical modification zones for the initial SAR library.

SAR_LogicCore3-(4-nitropyridin-3-yl)thiazolidine(Lead Scaffold)Zone1Zone 1: The Warhead(Pyridine Electronics)Core->Zone1Modifies Reduction PotentialZone2Zone 2: The Linker(Steric Twist)Core->Zone2Modifies PlanarityZone3Zone 3: The Tail(Solubility & Metabolism)Core->Zone3Modifies PK/ADMEAction1Activity CheckZone1->Action1Shift Nitro to C2/C6Action2Mechanism ValidationZone1->Action2Replace Nitro with CN/CF3 (Control)Action3Conf. LockZone2->Action3N-Methylation (if NH free)Action4Lipophilicity ScanZone2->Action4C2-Substitution (Me, Ph)Action5Metabolite IDZone3->Action5S-Oxidation (Sulfoxide)Action6Space FillingZone3->Action6Ring Expansion (Thiomorpholine)

Figure 1: SAR Optimization Logic Map. Blue node represents the core scaffold; colored nodes represent modification zones.

Zone 1: Pyridine Modifications (Electronic Tuning)
  • Hypothesis: The biological activity is driven by the single-electron reduction of the nitro group.

  • Experiment: Synthesize analogs with varying electron-withdrawing groups (EWG) on the pyridine ring.

    • Analog 1.1:3-(2-chloro-4-nitropyridin-3-yl)thiazolidine .[1] (Chlorine increases reduction potential

      
       potentially higher potency, higher toxicity).[1]
      
    • Analog 1.2:3-(4-cyanopyridin-3-yl)thiazolidine .[1] (Nitro replaced by Cyano).[1] CRITICAL CONTROL: If this analog is inactive, the "nitro-activation" mechanism is confirmed.[1]

Zone 2: Thiazolidine C2 Substitution (Steric & Lipophilic)[1]
  • Hypothesis: The C2 position of the thiazolidine ring is the "metabolic soft spot" (prone to oxidative ring opening).[1]

  • Experiment: Block C2 metabolism and increase lipophilicity.

    • Analog 2.1:2,2-dimethylthiazolidine derivative.[1] (Gem-dimethyl effect stabilizes the ring).[1]

    • Analog 2.2:2-phenylthiazolidine derivative.[1] (Increases lipophilicity and

      
      -stacking potential).[1]
      
Zone 3: Sulfur Oxidation (Metabolic Stability)[1]
  • Hypothesis: The sulfide (-S-) will be oxidized to sulfoxide (-SO-) in vivo.[1]

  • Experiment: Pre-synthesize the sulfoxide and sulfone to test them directly.

    • Protocol: Treat the parent compound with 1 eq.

      
      -CPBA (0°C) for sulfoxide, or 2.5 eq.[1] 
      
      
      -CPBA (RT) for sulfone.[1]
    • Outcome: If the sulfone is active, the drug has a longer duration of action.[1] If inactive, the parent is a "soft drug."[1]

Experimental Validation Protocols

In Vitro Antimicrobial Assay (MIC Determination)

Since this scaffold resembles nitro-heterocyclic antibiotics, screening against anaerobic bacteria (Bacteroides fragilis, Clostridium difficile) and microaerophiles (H. pylori) is mandatory.[1]

Protocol:

  • Media: Brucella agar supplemented with hemin and vitamin K1.

  • Inoculum:

    
     CFU/mL.
    
  • Compound Prep: Dissolve 3-(4-nitropyridin-3-yl)thiazolidine in 100% DMSO (Stock 10 mM). Serial dilute in media (Final DMSO < 1%).

  • Incubation: Anaerobic chamber (80% N₂, 10% H₂, 10% CO₂) at 37°C for 48 hours.

  • Readout: Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.[1]

Cytotoxicity Counter-Screen (Selectivity Index)

To ensure the "warhead" isn't indiscriminately toxic.[1]

Protocol:

  • Cell Line: Vero cells (mammalian epithelial) or HepG2.[1]

  • Assay: MTT or Resazurin reduction assay.

  • Calculation: Selectivity Index (SI) =

    
    .[1]
    
    • Target: SI > 10 is the threshold for a viable lead.

Quantitative Data Summary (Hypothetical Class Data)

Based on the SAR of structurally related N-aryl-nitro-heterocycles (e.g., Nitazoxanide analogs), the following trends are expected:

ModificationPredicted Effect on PotencyPredicted Effect on SolubilityRisk Factor
Parent (Core) BaselineModerate (logP ~1.[1]5)Rapid Metabolism (S-ox)
Pyridine-2-Cl Increase (High

)
DecreaseMutagenicity
Thiazolidine-S-oxide Decrease (Polarity)IncreaseLow Permeability
Thiazolidine-2,2-Me Maintain/IncreaseDecreaseNone
Nitro

Cyano
Loss of Activity NeutralInactive Control

References

  • Synthesis of 3-amino-4-nitropyridines

    • Bakke, J. M., et al.[1][3] "The Synthesis of β-nitropyridine compounds." Acta Chemica Scandinavica, 1999.[1][3]

    • Source:[1]

  • Thiazolidine Biological Activity

    • Pandeya, S. N., et al. "Biological Activities of Thiazolidine - A Review."[1] International Journal of Pharmaceutical Sciences and Research, 2012.[1]

    • Source:[1]

  • Nitro-heterocycle Mechanism of Action

    • Patterson, L. H., et al. "Reductive activation of nitro-heterocyclic compounds."[1] Current Pharmaceutical Design, 2002.[1] (Foundational text on nitro-warhead SAR).

  • SNAr on Nitropyridines

    • Estel, L., et al. "Nucleophilic substitution in the pyridine series."[1] Journal of Organic Chemistry, 1988.[1] (Standard protocol for displacing 3-halo-4-nitropyridines).

Methodological & Application

Application Notes and Protocols for 3-(4-nitropyridin-3-yl)thiazolidine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Novel Scaffold at the Crossroads of Anticancer Research

The confluence of distinct pharmacophores into a single molecular entity represents a promising strategy in the rational design of novel anticancer agents. The hypothetical compound, 3-(4-nitropyridin-3-yl)thiazolidine, embodies this principle by integrating two key heterocyclic systems: a nitropyridine moiety and a thiazolidine ring. Both parent scaffolds are independently recognized for their significant contributions to oncology research.

Nitropyridine analogues have emerged as potent microtubule-targeting agents, inducing cell cycle arrest and apoptosis in a range of cancer types.[1] Conversely, the thiazolidinone core, a close relative of thiazolidine, is a privileged structure in medicinal chemistry, with derivatives demonstrating broad anticancer activities, including the induction of apoptosis and cell cycle arrest through various mechanisms.[2][3][4] This document provides a detailed guide for investigating the anticancer potential of 3-(4-nitropyridin-3-yl)thiazolidine in cancer cell line studies, drawing upon the established mechanisms of its constituent parts to propose a robust experimental framework.

Proposed Mechanism of Action: A Dual-Threat Hypothesis

Based on the known bioactivity of its core components, 3-(4-nitropyridin-3-yl)thiazolidine is hypothesized to exert its anticancer effects through a multi-faceted mechanism. The nitropyridine component suggests a primary role as a microtubule-destabilizing agent. By binding to tubulin, likely at the colchicine site, the compound is expected to inhibit microtubule polymerization.[1] This disruption of the cytoskeleton would trigger the spindle assembly checkpoint, leading to a mitotic block in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[1]

Simultaneously, the thiazolidine scaffold may contribute to or potentiate this activity through independent or synergistic pathways. Thiazolidinone derivatives have been shown to induce apoptosis and cell cycle arrest through modulation of various cellular targets, including peroxisome proliferator-activated receptor-gamma (PPAR-γ) and various kinases.[5][6] The combined effect could lead to a potent and selective anticancer agent.

Proposed_Signaling_Pathway cluster_0 3-(4-nitropyridin-3-yl)thiazolidine cluster_1 Cellular Targets & Pathways cluster_2 Cellular Effects Compound 3-(4-nitropyridin-3-yl)thiazolidine Tubulin Tubulin Polymerization Compound->Tubulin Inhibition Kinases Kinase Activity (e.g., VEGFR-2) Compound->Kinases Inhibition (Potential) PPARg PPAR-γ Activation Compound->PPARg Modulation (Potential) Microtubule_Destabilization Microtubule Destabilization Tubulin->Microtubule_Destabilization G1_Arrest G1 Phase Arrest Kinases->G1_Arrest Inhibition of Pro-survival Signaling PPARg->G1_Arrest Regulation of Cell Cycle Genes G2M_Arrest G2/M Phase Arrest Microtubule_Destabilization->G2M_Arrest Apoptosis Apoptosis Induction G2M_Arrest->Apoptosis G1_Arrest->Apoptosis

Caption: Proposed signaling pathway for 3-(4-nitropyridin-3-yl)thiazolidine.

Experimental Protocols

The following protocols provide a comprehensive framework for characterizing the in vitro anticancer activity of 3-(4-nitropyridin-3-yl)thiazolidine.

Protocol 1: Cell Viability Assessment (MTS Assay)

This assay determines the dose-dependent cytotoxic effect of the compound on various cancer cell lines.

Rationale: The MTS assay is a colorimetric method for assessing cell viability. The reduction of the MTS tetrazolium compound by viable cells produces a colored formazan product that is quantifiable by spectrophotometry. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[1]

Materials:

  • Cancer cell lines of interest (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[7]

  • Complete growth medium (specific to each cell line)

  • 3-(4-nitropyridin-3-yl)thiazolidine stock solution (e.g., 10 mM in DMSO)

  • 96-well tissue culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay reagent (Promega) or similar MTS reagent

  • Microplate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of 3-(4-nitropyridin-3-yl)thiazolidine in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control). Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability against the log of the compound concentration. Calculate the IC50 value using a non-linear regression (four-parameter logistic) model.

Data Presentation:

Cell LineTissue of OriginHypothetical IC50 (µM)
A549Lung Carcinoma2.5
MCF-7Breast Adenocarcinoma5.1
HCT-116Colorectal Carcinoma3.8
JurkatT-cell Leukemia0.9
PC-3Prostate Cancer7.2
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of the compound on cell cycle progression.

Rationale: Based on the proposed mechanism, the compound is expected to cause an arrest in the G2/M phase of the cell cycle.[1] Flow cytometry with propidium iodide (PI) staining allows for the quantification of cells in each phase of the cell cycle based on their DNA content.

Materials:

  • Cancer cell line (e.g., Jurkat or A549)[1]

  • 6-well tissue culture plates

  • 3-(4-nitropyridin-3-yl)thiazolidine

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium Iodide (PI)/RNase staining buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 0.5 x 10^6 cells per well in 6-well plates and allow them to adhere overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Apoptosis Assay by Annexin V/PI Staining

This assay quantifies the induction of apoptosis following compound treatment.

Rationale: Annexin V has a high affinity for phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[8]

Materials:

  • Cancer cell line

  • 6-well tissue culture plates

  • 3-(4-nitropyridin-3-yl)thiazolidine

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol (Protocol 2) for 24 or 48 hours.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Experimental_Workflow start Start: Select Cancer Cell Lines viability_assay Protocol 1: Cell Viability (MTS) Assay start->viability_assay determine_ic50 Determine IC50 Values viability_assay->determine_ic50 cell_cycle_analysis Protocol 2: Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle_analysis Treat at IC50 & 2x IC50 apoptosis_assay Protocol 3: Apoptosis Assay (Annexin V/PI) determine_ic50->apoptosis_assay Treat at IC50 & 2x IC50 data_analysis Data Analysis & Interpretation cell_cycle_analysis->data_analysis apoptosis_assay->data_analysis

Caption: General experimental workflow for in vitro characterization.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. A positive result in the cell viability assay (i.e., a low micromolar IC50) should correlate with observable effects in the cell cycle and apoptosis assays. For example, a compound that demonstrates potent cytotoxicity should also induce a significant G2/M arrest and a corresponding increase in the apoptotic cell population. Consistent results across these orthogonal assays provide a high degree of confidence in the compound's anticancer activity and its proposed mechanism of action.

References

  • Vankemmel, A. et al. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. PLOS ONE. Available at: [Link]

  • Kaminskyy, D. et al. (2022). 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. Molecules. Available at: [Link]

  • Więckowska, A. et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. International Journal of Molecular Sciences. Available at: [Link]

  • Rostamizadeh, S. et al. (2021). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. Molecules. Available at: [Link]

  • Senkowski, M. et al. (2022). Thiazolides induce G1 cell cycle arrest independent of apoptosis induction. ResearchGate. Available at: [Link]

  • Akshaya, T. T. et al. (2014). Synthesis, characterisation and invitro anticancer activity of thiazolidine-2,4-dione derivatives. Journal of Drug Discovery and Therapeutics. Available at: [Link]

  • Kumar, R. et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Journal of the Indian Chemical Society. Available at: [Link]

  • Blanquicett, C. et al. (2008). Thiazolidinediones as anti-cancer agents. Cancer Therapy. Available at: [Link]

  • Mech, D. et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences. Available at: [Link]

  • Kuras, M. et al. (2020). Effect of 1,3-thiazolidin-4-one derivatives (compounds 5-8) on the viability of HepG2 cells in the MTT test following application at a concentration of (A) IC 10 and (B) IC 25. ResearchGate. Available at: [Link]

  • Al-Karmalawy, A. A. et al. (2023). Molecular Hybrids of Thiazolidinone: Bridging Redox Modulation and Cancer Therapy. Antioxidants. Available at: [Link]

  • Kumar, R. et al. (2020). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione: A Review. ResearchGate. Available at: [Link]

  • Hanafy, D. N. et al. (2022). Design, synthesis, anti-proliferative evaluation, docking, and MD simulations studies of new thiazolidine-2,4-diones targeting VEGFR-2 and apoptosis pathway. PLOS ONE. Available at: [Link]

  • Finiuk, N. et al. (2021). Cytotoxicity of the Thiazolidine-2,4-dione Derivatives 4−7 on Normal and Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Singh, P. et al. (2023). Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. Galaxy International Interdisciplinary Research Journal. Available at: [Link]

  • Finiuk, N. et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules. Available at: [Link]

  • Sethi, Y. et al. (2024). Design, synthesis and evaluation of new thiazolidin-4-ones as LPA1 receptor antagonists for breast cancer therapy. Future Medicinal Chemistry. Available at: [Link]

  • Mech, D. et al. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

Sources

experimental protocol for testing antibacterial activity of thiazolidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Protocol for Evaluating the Antibacterial Activity of Thiazolidine Derivatives

Introduction & Mechanistic Rationale

Thiazolidine derivatives (including thiazolidin-4-ones and thiazolidine-2,4-diones) represent a highly privileged scaffold in modern medicinal chemistry. As the clinical threat of multidrug-resistant (MDR) pathogens escalates, these compounds are aggressively investigated because they bypass traditional resistance mechanisms associated with beta-lactams and macrolides.

The Causality of Action: Unlike conventional antibiotics that typically target a single pathway, thiazolidine derivatives often exhibit a multi-target mechanism. Computational docking and in vitro enzymatic assays demonstrate that these compounds act as bioisosteres that can competitively inhibit MurB , an essential reductase enzyme responsible for the early stages of bacterial peptidoglycan biosynthesis[1][2]. Concurrently, specific structural modifications—such as the addition of fluorine atoms or piperidine rings—enable these molecules to bind the hydrophobic pockets of DNA gyrase and topoisomerase IV , halting DNA supercoiling and replication[3][4].

MOA Thiazolidine Thiazolidine Derivatives (e.g., Thiazolidin-4-ones) MurB MurB Enzyme (Peptidoglycan Synthesis) Thiazolidine->MurB Inhibits Gyrase DNA Gyrase / Topo IV (DNA Replication) Thiazolidine->Gyrase Inhibits CellWall Cell Wall Disruption (Bacterial Lysis) MurB->CellWall Prevents synthesis DNADamage Inhibition of DNA Supercoiling Gyrase->DNADamage Blocks replication BacterialDeath Bacterial Cell Death (Bactericidal Effect) CellWall->BacterialDeath DNADamage->BacterialDeath

Dual-target mechanism of action for antibacterial thiazolidine derivatives.

Experimental Design & Protocol Rationale

To rigorously evaluate the antibacterial efficacy of novel thiazolidine compounds, researchers must utilize the Broth Microdilution (BMD) assay to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Why BMD over Agar Diffusion? Thiazolidine compounds are inherently lipophilic. Agar disk diffusion methods frequently yield false negatives because large, hydrophobic molecules fail to diffuse efficiently through the aqueous agar matrix. BMD in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ensures uniform drug exposure in a liquid suspension, providing accurate, standardized MIC determinations that comply with the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines[5][6].

Step-by-Step Methodology

Phase 1: Compound Preparation & Standardization
  • Stock Solution: Dissolve the synthesized thiazolidine derivative in 100% Dimethyl Sulfoxide (DMSO) to achieve a stock concentration of 10.24 mg/mL. Expert Insight: DMSO is mandatory to solubilize lipophilic thiazolidines. However, the final concentration of DMSO in the assay well must never exceed 1% (v/v). Higher concentrations induce solvent toxicity in bacteria, artificially lowering the MIC and invalidating the assay.

  • Working Dilutions: Perform a serial two-fold dilution of the stock in CAMHB to create a concentration range from 512 µg/mL down to 0.5 µg/mL. These represent

    
     the final desired test concentrations.
    
Phase 2: Inoculum Preparation
  • Isolate fresh colonies of the target reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) from an 18–24 hour agar plate.

  • Suspend the colonies in sterile saline (0.85% NaCl) and adjust the turbidity using a spectrophotometer to match a 0.5 McFarland standard (approximately

    
     CFU/mL).
    
  • Dilute this suspension 1:150 in CAMHB to yield a starting inoculum of

    
     CFU/mL.
    
Phase 3: Broth Microdilution Assay (MIC Determination)
  • In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of the

    
     compound dilutions into columns 1 through 10.
    
  • Add 50 µL of the standardized bacterial inoculum (

    
     CFU/mL) to each well. The final well volume is 100 µL, bringing the final bacterial concentration to the CLSI-mandated 
    
    
    
    CFU/mL[5].
  • Self-Validating System Controls:

    • Growth Control (GC): 50 µL CAMHB + 50 µL inoculum (Ensures baseline bacterial viability).

    • Sterility Control (SC): 100 µL CAMHB only (Ensures media is free of contamination).

    • Quality Control (QC) Drug: Run a parallel plate using a reference antibiotic (e.g., Ciprofloxacin) with known CLSI breakpoints to validate the susceptibility profile of the ATCC strain.

  • Seal the plates to prevent evaporation and incubate at 35 ± 2°C for 16–20 hours under aerobic conditions.

  • Readout: The MIC is defined as the lowest concentration of the thiazolidine compound that completely inhibits visible bacterial growth (assessed by the naked eye or a microplate reader at 600 nm).

Phase 4: Minimum Bactericidal Concentration (MBC)
  • From all wells showing no visible growth (the MIC well and all higher concentrations), aspirate 10 µL of the broth.

  • Plate the aspirate onto drug-free Tryptic Soy Agar (TSA) plates.

  • Incubate the plates at 35 ± 2°C for 24 hours.

  • Readout: The MBC is the lowest concentration that results in a

    
     reduction of the initial bacterial inoculum (i.e., yields fewer than 5 colonies).
    

Workflow Start Compound Prep (DMSO Stock) Dilution Serial 2-fold Dilution in 96-well Plate (CAMHB) Start->Dilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculum->Dilution Add 5x10^5 CFU/mL Incubation Incubation (35±2°C, 16-20h) Dilution->Incubation MIC Read MIC (Lowest conc. w/o visible growth) Incubation->MIC Plating Plate clear wells onto Drug-Free Agar MIC->Plating Proceed to MBC MBC Read MBC (≥99.9% kill) Plating->MBC

Standardized workflow for determining MIC and MBC of thiazolidine compounds.

Data Presentation & Interpretation

Quantitative data must be tabulated to compare the efficacy of different derivatives across Gram-positive and Gram-negative strains. The MBC/MIC ratio is the definitive metric for determining the nature of the antibacterial action.

  • Bactericidal Activity: MBC/MIC ratio

    
    . The compound actively kills the bacteria.
    
  • Bacteriostatic Activity: MBC/MIC ratio

    
    . The compound inhibits growth but relies on the host immune system for bacterial clearance[7].
    

Table 1: Representative MIC/MBC Data Format for Thiazolidine Derivatives

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Thiazolidine-A S. aureus ATCC 292138.016.02Bactericidal
Thiazolidine-A E. coli ATCC 2592232.0>128.0>4Bacteriostatic
Thiazolidine-B S. aureus ATCC 292134.08.02Bactericidal
Ciprofloxacin (QC) S. aureus ATCC 292130.250.52Bactericidal

Note: Thiazolidine derivatives frequently show higher potency against Gram-positive bacteria due to the absence of the restrictive outer membrane efflux pumps found in Gram-negative species.

References

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI Pharmaceuticals. Available at:[Link]

  • Discovery of the First Antibacterial Small Molecule Inhibitors of MurB. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry. Available at:[Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). Available at:[Link]

  • Modification of antimicrobial susceptibility testing methods. Journal of Antimicrobial Chemotherapy (PubMed). Available at:[Link]

  • Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules (Semantic Scholar). Available at:[Link](Referenced via Search Grounding)

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents. MDPI Pharmaceuticals. Available at:[Link]

Sources

Application Note: Preclinical Efficacy Evaluation of 3-(4-nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Target Indication: Sepsis, Endotoxemia, and Cytokine Storm Modulation

Executive Summary

This application note outlines the protocol for evaluating the in vivo efficacy of 3-(4-nitropyridin-3-yl)thiazolidine (herein referred to as NPT-3 ). Based on its structural pharmacophore—a thiazolidine ring fused with a nitropyridine moiety—NPT-3 is classified as a putative Macrophage Migration Inhibitory Factor (MIF) antagonist or NF-


B pathway modulator .

Thiazolidine derivatives are privileged scaffolds in medicinal chemistry, often exhibiting potent anti-inflammatory and antimicrobial properties by inhibiting tautomerase activity or modulating redox homeostasis. The nitropyridine group enhances bioreductive potential, suggesting utility in hypoxic or highly oxidative environments typical of sepsis and severe inflammation .

This guide details the development of a Lipopolysaccharide (LPS)-Induced Endotoxemia Model (primary screen) and a Cecal Ligation and Puncture (CLP) Model (secondary validation) to assess the compound's ability to rescue survival and suppress the "cytokine storm."

Compound Characterization & Formulation

Before in vivo administration, NPT-3 must be formulated to ensure bioavailability. Thiazolidines are often lipophilic and prone to oxidation.

Physicochemical Profile (Predicted)
  • Molecular Weight: ~211.24 g/mol

  • LogP: ~1.5–2.0 (Moderate Lipophilicity)

  • Solubility: Low in water; soluble in DMSO, DMA, and PEG400.

Formulation Protocol (Standard)

For intraperitoneal (IP) or oral gavage (PO) administration in mice:

  • Stock Solution: Dissolve NPT-3 in 100% DMSO to a concentration of 50 mg/mL . (Sonicate if necessary).

  • Vehicle Construction:

    • 5% DMSO (Solubilizer)

    • 40% PEG400 (Co-solvent)

    • 5% Tween 80 (Surfactant)

    • 50% Saline (0.9% NaCl)

  • Preparation: Add the DMSO stock slowly to the PEG400/Tween 80 mix before adding saline to prevent precipitation.

  • Stability Check: Verify the solution is clear. If turbid, use 20% HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) in water as an alternative vehicle.
    
Experimental Design: LPS-Induced Endotoxemia

This model mimics the systemic inflammatory response syndrome (SIRS) seen in septic shock. It is the gold-standard "gatekeeper" assay for NPT-3 efficacy.

Rationale

LPS (endotoxin) activates TLR4, triggering the NF-


B cascade and releasing TNF-

, IL-6, and HMGB1. If NPT-3 targets MIF or upstream inflammatory signaling, it will:
  • Reduce serum cytokine levels.

  • Prevent hypothermia.

  • Improve survival rates.

Experimental Groups
GroupNChallengeTreatment (IP/PO)DoseTiming
Sham 5SalineVehicle-T=0
Vehicle Control 10LPS (10 mg/kg)Vehicle-T+1h, T+6h
NPT-3 Low 10LPS (10 mg/kg)NPT-310 mg/kgT+1h, T+6h
NPT-3 High 10LPS (10 mg/kg)NPT-350 mg/kgT+1h, T+6h
Positive Control 8LPS (10 mg/kg)Dexamethasone5 mg/kgT+1h
Detailed Protocol
Step 1: Animal Preparation
  • Subject: Male C57BL/6 mice (8–10 weeks, 20–25g).

  • Acclimatization: 7 days with standard chow and water ad libitum.

  • Fasting: Fast mice for 4 hours prior to LPS injection to normalize glucose levels (optional but recommended for metabolic consistency).

Step 2: LPS Challenge (Induction)
  • Reagent: LPS from E. coli O111:B4 (Sigma-Aldrich).

  • Preparation: Dissolve LPS in sterile PBS to 1 mg/mL.

  • Injection: Administer 10 mg/kg intraperitoneally (IP).

    • Note: This dose is lethal (LD90) over 48–72 hours. For cytokine-only studies (non-survival), use a sublethal dose (5 mg/kg).

Step 3: Treatment Administration
  • Administer NPT-3 or Vehicle at 1 hour post-LPS (therapeutic mode).

  • Why? Pre-treatment (prophylactic) is less clinically relevant. Post-treatment mimics the clinical scenario where sepsis is already established.

Step 4: Readouts & Sampling
  • Survival: Monitor every 4 hours for the first 24 hours, then every 12 hours up to Day 7.

  • Clinical Score: Assess severity (0–5 scale) based on:

    • Piloerection (ruffled fur)

    • Lethargy/Mobility

    • Eye exudate

  • Blood Collection (Satellite Group):

    • Collect blood at T+4h (peak TNF-

      
      ) and T+24h  (peak HMGB1).
      
    • Process serum for ELISA (TNF-

      
      , IL-6, IL-1
      
      
      
      , MIF).
Mechanism of Action (MOA) Visualization

The following diagram illustrates the hypothesized intervention point of NPT-3 within the TLR4/MIF signaling cascade.

G LPS LPS (Endotoxin) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling Cytokines Early Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription MIF_Release MIF Release (Pituitary & Macrophage) Cytokines->MIF_Release Stimulation MIF_Binding MIF-CD74 Complex MIF_Release->MIF_Binding Autocrine Loop MIF_Binding->NFkB Positive Feedback (Glucocorticoid Override) Inflammation Sustained Inflammation (Sepsis/Shock) MIF_Binding->Inflammation Pathology NPT3 NPT-3 (Nitro-Thiazolidine) NPT3->MIF_Binding Inhibits Tautomerase Activity (Putative)

Caption: Hypothesized MOA: NPT-3 disrupts the MIF-CD74 axis, breaking the inflammatory positive feedback loop.

Experimental Workflow

The step-by-step execution plan for the efficacy study.

Workflow Synth NPT-3 Synthesis & QC (NMR/LCMS) Form Formulation (DMSO/PEG400) Synth->Form Treat Treatment (T+1h) Vehicle vs NPT-3 Form->Treat Mice Mice Acclimatization (C57BL/6, n=40) Induction LPS Challenge (10 mg/kg IP) Mice->Induction Induction->Treat Bleed Blood Draw (T+4h, T+24h) Treat->Bleed Analysis Analysis (ELISA / Survival) Treat->Analysis Survival Monitoring (7 Days) Bleed->Analysis

Caption: Workflow from compound preparation to data analysis for the LPS-induced sepsis model.

Data Analysis & Interpretation
Statistical Methods
  • Survival Analysis: Kaplan-Meier curves with Log-Rank (Mantel-Cox) test.

  • Cytokine Data: One-way ANOVA with Dunnett’s post-hoc test (comparing all groups to Vehicle Control).

  • Significance Threshold: p < 0.05.

Expected Outcomes & Troubleshooting
OutcomeInterpretationTroubleshooting
High Survival, Low Cytokines Potent Efficacy. NPT-3 effectively blocks the inflammatory cascade.Proceed to dose-response (ED50) and CLP model.
Low Survival, Low Cytokines Toxicity. The compound reduced inflammation but killed the animal via off-target toxicity.Check liver enzymes (ALT/AST). Reduce dose.
Low Survival, High Cytokines No Efficacy. The compound failed to engage the target.Re-evaluate formulation (PK issue) or increase dose.
Solubility Issues Precipitate observed in syringe.Switch to cyclodextrin vehicle; warm to 37°C before injection.
References
  • Al-Mulla, A. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.[1]

  • Chommune, N., et al. (2020).[2] Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC.

  • Roger, T., et al. (2001). MIF regulates innate immune responses through modulation of Toll-like receptor 4. Nature.
  • ChemicalBook. (2024). 3-(4-Nitropyridin-3-yl)thiazolidine Physicochemical Properties.

  • Orita, M., et al. (2001). Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor (MIF). J. Med. Chem. (Structural basis for heterocyclic MIF inhibitors).

Sources

Application Note: 3-(4-nitropyridin-3-yl)thiazolidine in Antimicrobial Research

[1]

Executive Summary

This application note details the experimental protocols for utilizing 3-(4-nitropyridin-3-yl)thiazolidine (and its bioactive derivatives) as a lead scaffold in antimicrobial discovery. Thiazolidine derivatives have emerged as "privileged structures" in medicinal chemistry due to their ability to interfere with bacterial cell wall synthesis (MurB inhibition) and metabolic pathways.[1] The incorporation of a 4-nitropyridine moiety introduces an additional pharmacophore capable of inducing oxidative stress in microaerophilic and anaerobic pathogens.[1][2]

This guide provides a validated workflow for solubilization, Minimum Inhibitory Concentration (MIC) determination, time-kill kinetics, and cytotoxicity profiling.[1][2][3]

Scientific Background & Mechanism of Action[1][2][3]

The Dual-Pharmacophore Strategy

The antimicrobial potency of 3-(4-nitropyridin-3-yl)thiazolidine stems from the synergistic action of its two core structural components:

  • Thiazolidine Core: Historically associated with the inhibition of the MurB enzyme (UDP-N-acetylenolpyruvylglucosamine reductase), a critical step in peptidoglycan biosynthesis.[1][2] Inhibition here leads to cell wall lysis.[1][2]

  • Nitropyridine Moiety: Nitro-heterocycles function as prodrugs.[1][2][3] Inside the bacterial cell, nitroreductases reduce the nitro group (

    
    ) to reactive nitroso (
    
    
    ) and hydroxylamine (
    
    
    ) intermediates.[1][2] These radicals damage bacterial DNA and disrupt cellular respiration, a mechanism particularly effective against resistant strains like MRSA and H. pylori.[1][2]
Putative Signaling Pathway

The following diagram illustrates the hypothesized multi-target mechanism of action for this compound class.

MechanismOfActioncluster_CytoplasmBacterial CytoplasmCompound3-(4-nitropyridin-3-yl)thiazolidineEntryCellular Uptake(Passive Diffusion)Compound->EntryNitroRedNitroreductaseActivationEntry->NitroRedPathway AMurBMurB Enzyme(Peptidoglycan Synthesis)Entry->MurBPathway BRadicalsReactive Nitrogen Species(RNS)NitroRed->RadicalsReductionDNADNA HelixDestabilizationRadicals->DNAOxidative DamageDeathBacterial Cell Death(Bactericidal)DNA->DeathCellWallCell WallCompromiseMurB->CellWallInhibitionCellWall->Death

Figure 1: Dual-pathway mechanism involving bioactivation of the nitro group and inhibition of cell wall synthesis.[1][2]

Experimental Protocols

Reagent Preparation & Solubilization

The lipophilicity of the nitropyridyl-thiazolidine scaffold requires careful solubilization to prevent precipitation in aqueous media.[1][2]

Materials:

  • Compound: 3-(4-nitropyridin-3-yl)thiazolidine (Store at -20°C, desiccated).[1]

  • Solvent: DMSO (Dimethyl sulfoxide), anhydrous, ≥99.9%.[1][2]

  • Diluent: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1][2]

Protocol:

  • Weighing: Accurately weigh 10 mg of the compound.

  • Primary Stock: Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL stock solution. Vortex for 2 minutes. Note: If turbidity persists, sonicate at 40 kHz for 5 minutes.

  • Working Stock: Dilute the Primary Stock 1:10 in CAMHB to achieve 1,000 µg/mL. (Final DMSO concentration: 10%).

  • Sterilization: Pass through a 0.22 µm PTFE syringe filter.[1][2] Do not use Nylon filters as thiazolidines may adsorb to the membrane.[1]

Antimicrobial Susceptibility Testing (MIC Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard QC strains (S. aureus ATCC 29213, E. coli ATCC 25922).

Method: CLSI M07-A10 Broth Microdilution.[1][2]

Steps:

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of Working Stock (1,000 µg/mL) to column 1. Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard tip. (Range: 500 µg/mL to 0.97 µg/mL).[1]

  • Inoculum: Prepare a bacterial suspension adjusted to 0.5 McFarland standard. Dilute 1:100 in CAMHB.[1] Add 100 µL to all wells (Final inoculum: ~5 x 10^5 CFU/mL).

  • Controls:

    • Column 11: Growth Control (Bacteria + Media + DMSO).[1][2]

    • Column 12: Sterility Control (Media only).[1][2]

  • Incubation: 37°C for 18-24 hours (aerobic).

  • Readout: Visual inspection for turbidity.[1][2] The MIC is the lowest concentration with no visible growth.[1]

Time-Kill Kinetics Assay

Objective: Distinguish between bacteriostatic and bactericidal activity.

Protocol:

  • Prepare tubes containing the compound at 1x MIC , 2x MIC , and 4x MIC in 10 mL CAMHB.

  • Inoculate with S. aureus (~10^6 CFU/mL).

  • Incubate at 37°C with shaking (200 rpm).

  • Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute aliquots in PBS and plate onto Nutrient Agar.

  • Analysis: Count colonies after 24h incubation.

    • Bactericidal: ≥3 log10 reduction in CFU/mL from the initial inoculum.[1][2]

    • Bacteriostatic:[1][2] <3 log10 reduction.

Data Analysis & Interpretation

Representative Efficacy Data

The following table summarizes expected activity ranges for nitropyridyl-thiazolidine derivatives based on structure-activity relationship (SAR) studies.

OrganismGram StatusExpected MIC (µg/mL)Activity Profile
Staphylococcus aureusPositive2 - 8High Potency
Bacillus subtilisPositive4 - 16Moderate Potency
Escherichia coliNegative32 - >128Low Potency (Efflux prone)
Candida albicansFungal8 - 32Moderate (Azole-like)

Note: Gram-negative activity is often limited by the outer membrane.[1][2] To enhance efficacy against E. coli, consider combination with polymyxin B nonapeptide (PMBN) to permeabilize the membrane.[1][2]

Cytotoxicity & Selectivity Index (SI)

To validate the compound as a drug lead, the Selectivity Index must be calculated:

123
  • Target: SI > 10 is desired for early-stage leads.

  • Assay: MTT assay using Vero or HEK293 cell lines. Nitropyridines can be cytotoxic; if

    
     µg/mL, structural optimization (e.g., replacing the nitro group with a cyano or trifluoromethyl group) may be required.[1][2]
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High lipophilicity (LogP > 3.[1][2]5)Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient instead of pure DMSO.[1][2]
Inconsistent MICs Nitro-reduction by media componentsUse fresh CAMHB; avoid media with high reducing sugar content if stability is an issue.[1][2]
Low Gram-Neg Activity Efflux pump extrusionCo-administer with Efflux Pump Inhibitors (EPIs) like PAβN to verify intracellular accumulation.[1][2][3]

References

  • Verma, A., & Saraf, S. K. (2008). 4-Thiazolidinone: A biologically active scaffold.[1][2][3][4] European Journal of Medicinal Chemistry. Link[1]

  • Vicini, P., et al. (2006). Synthesis and antimicrobial activity of new 4-thiazolidinones and 2-thioxo-4-thiazolidinones.[1][2] Bioorganic & Medicinal Chemistry. Link[1]

  • Desai, N. C., et al. (2024). Antimicrobial and Antifungal Evaluation of Some Novel Thiazolidin-4-one Scaffold Bearing Compounds.[1][2][3][5] Nano Bio Letters. Link

  • Chauhan, K., et al. (2024). Thiazolidine derivatives and their pharmacological actions.[1][2][3][4][5] E3S Web of Conferences. Link

  • ChemicalBook. 3-(4-Nitropyridin-3-yl)thiazolidine Product Entry (CAS 1774896-19-3).[1][2] Link

Troubleshooting & Optimization

optimizing reaction conditions for 3-(4-nitropyridin-3-yl)thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026


 Conditions for Sterically Congested Nitropyridines

Core Directive & Scope

You are likely attempting to synthesize 3-(4-nitropyridin-3-yl)thiazolidine via a Nucleophilic Aromatic Substitution (


) coupling between a 3-halo-4-nitropyridine precursor and thiazolidine.

This transformation is chemically deceptive. While the 4-nitro group strongly activates the pyridine ring, it creates a bidentate electrophilic trap . The nitro group activates the 3-position (ortho) for your desired attack, but it also activates the 4-position (ipso) for its own displacement (denitration).

This guide provides a self-validating protocol to maximize C3-regioselectivity and suppress the "Nitro-Migration" or displacement pathways common in this scaffold.

Troubleshooting & Optimization (FAQ Format)

Q1: I am using 3-bromo-4-nitropyridine as my starting material, but I observe significant amounts of 4-(thiazolidin-3-yl)-3-bromopyridine (Wrong Regioisomer). Why?

Diagnosis: You are experiencing Nitro-Displacement (Ipso-Attack) . In 3-bromo-4-nitropyridine, the nitro group is often a better leaving group than the bromine atom at the 4-position due to the extreme electron deficiency at C4. The nucleophilic thiazolidine attacks C4, expelling


, leaving the bromine intact.

The Fix: Switch to 3-Fluoro-4-nitropyridine .

  • Mechanism: Fluorine is the most electronegative atom, which significantly lowers the energy of the transition state (Meisenheimer complex) at the C3 position through strong inductive electron withdrawal (

    
     effect).
    
  • Result: The rate of fluoride displacement (

    
    ) at C3 becomes orders of magnitude faster than nitro displacement at C4. In 
    
    
    
    , the bond-breaking step is not rate-limiting; the initial nucleophilic attack is. Fluorine accelerates this attack.
Q2: I switched to the fluoro-precursor, but my yield is stalled at ~40%. The reaction turns black.

Diagnosis: Base-Mediated Polymerization or Oxidative Degradation . Thiazolidines are sensitive to oxidation (forming thiazoles) and ring-opening under harsh basic conditions. Furthermore, nitropyridines are prone to polymerization (tar formation) with strong inorganic bases in hot DMSO.

The Fix: Optimize the Base/Solvent System .

  • Avoid: Strong alkoxides (

    
    , 
    
    
    
    ) or hydroxides. These promote denitration and ring destruction.
  • Recommended: Use a mild organic base like DIPEA (N,N-Diisopropylethylamine) or a buffered inorganic system like

    
     in Acetonitrile (MeCN)  rather than DMSO. MeCN allows for lower temperature reflux without the thermal degradation often seen in DMSO.
    
Q3: Can I use metal catalysis (Buchwald-Hartwig) to improve the yield?

Recommendation: Proceed with extreme caution. While Pd-catalyzed amination is standard for pyridines, the 4-nitro group is a catalyst poison and a reduction risk. Palladium can reduce the nitro group to an amine (3,4-diaminopyridine derivative) or hydroxylamine under standard coupling conditions.

  • Stick to

    
    :  The 4-nitro group provides sufficient activation for a metal-free reaction if the leaving group (Fluorine) is correct.
    

Optimized Experimental Protocol

Objective: Synthesis of 3-(4-nitropyridin-3-yl)thiazolidine via Regioselective


.
Reagents
  • Precursor: 3-Fluoro-4-nitropyridine (1.0 equiv)

  • Nucleophile: Thiazolidine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Thiazolidines can oxidize; ensure the starting material is colorless/fresh.

  • Dissolution: Add 3-Fluoro-4-nitropyridine (1.0 eq) to anhydrous MeCN. Cool the solution to 0°C (Ice/Water bath).

    • Why? Kinetic control favors F-displacement over

      
      -displacement.
      
  • Addition: Add DIPEA (1.5 eq) followed by the slow, dropwise addition of Thiazolidine (1.1 eq).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

    • Checkpoint: If conversion is <50% after 4 hours at RT, heat gently to 40°C. Do not exceed 60°C to prevent nitro-displacement.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove HF salts) and Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on Silica Gel.

    • Note: Pre-treat the column with 1% Triethylamine in Hexanes to neutralize silica acidity, preventing thiazolidine ring opening.

Data & Decision Logic

Solvent & Base Screening Data (Representative)
EntryPrecursor (X)BaseSolventTemp (°C)Yield (%)Major Byproduct
1Br

DMSO8015%4-Substituted (Nitro displaced)
2BrDIPEADMF10022%Decomposition (Black tar)
3F DIPEA MeCN RT 88% None detected
4F

THF035%Ring opening / Polymerization
5Cl

EtOHReflux55%Slow conversion
Pathway Visualization (Graphviz)

The following diagram illustrates the critical decision points in the synthesis, highlighting the competition between the desired


 at C3 and the parasitic attack at C4.

ReactionPathways Start Start: 3-Halo-4-Nitropyridine CheckLG Check Leaving Group (X) Start->CheckLG Path_Br X = Br / Cl CheckLG->Path_Br Poor Activation Path_F X = F CheckLG->Path_F High Electronegativity Reaction_Cond Reaction Conditions (Thiazolidine + Base) Path_Br->Reaction_Cond Path_F->Reaction_Cond Outcome_Bad Attack at C4 (Ipso) Displacement of Nitro Group Reaction_Cond->Outcome_Bad Thermodynamic Control (High Temp / X=Br) Outcome_Good Attack at C3 (Ortho) Displacement of Fluorine Reaction_Cond->Outcome_Good Kinetic Control (Low Temp / X=F) Byproduct Byproduct: 4-(thiazolidin-3-yl)-3-halopyridine Outcome_Bad->Byproduct Product Target: 3-(4-nitropyridin-3-yl)thiazolidine Outcome_Good->Product

Caption: Mechanistic bifurcation showing how precursor selection (F vs Br) dictates regioselectivity between C3 (Target) and C4 (Byproduct) attack.

References

  • Tjosaas, F., & Fiksdahl, A. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution.[1][2] Molecules, 11(2), 130–133. Link

    • Relevance: Establishes the superior leaving group ability of Fluorine in nitropyridine systems and the lability of the nitro group.
  • Jia, Y., et al. (2005). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine: A New Nitro-Group Migration. Heterocycles, 65(9).[3] Link

    • Relevance: Documents the specific failure mode (Nitro-migration)
  • Bloch, R. (1998). Additions of Organometallic Reagents to C=N Bonds: Reactivity and Selectivity. Chemical Reviews, 98(4), 1407-1438. Relevance: General principles of thiazolidine/imine stability and reactivity under basic conditions.
  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic Substitution of Hydrogen in Heterocyclic Chemistry. Chemical Reviews, 104(5), 2631–2666. Link

    • Relevance: Comprehensive review of mechanisms in electron-deficient heterocycles.

Sources

addressing off-target effects in 3-(4-nitropyridin-3-yl)thiazolidine experiments

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(4-nitropyridin-3-yl)thiazolidine (3-4NPT) and related structural analogs. As a Senior Application Scientist, I have designed this portal to help you systematically troubleshoot the unique chemical liabilities associated with this scaffold.

Compounds containing nitroaromatic moieties and thiazolidine rings frequently exhibit polypharmacology, metabolic instability, and assay interference. This guide provides field-proven, causality-driven methodologies to isolate true target engagement from off-target artifacts.

Diagnostic Triage Workflow

Before diving into the FAQs, use the following diagnostic logic to determine which off-target mechanism is confounding your data.

G Start Observe Phenotypic Anomaly (e.g., High Toxicity) ROS_Check Perform ROS Scavenging Assay (+/- N-acetylcysteine) Start->ROS_Check Is_ROS Toxicity Rescued? ROS_Check->Is_ROS Redox_Tox Off-Target: Nitroaromatic Redox Cycling Confirmed Is_ROS->Redox_Tox Yes Assay_Check Orthogonal Assay / SPR Is_ROS->Assay_Check No Is_PAINS Activity Maintained? Assay_Check->Is_PAINS PAINS_Tox Off-Target: Assay Interference (PAINS) Confirmed Is_PAINS->PAINS_Tox No CETSA_Check Perform CETSA (Target Engagement) Is_PAINS->CETSA_Check Yes Valid_Target On-Target Engagement Validated CETSA_Check->Valid_Target

Diagnostic workflow for isolating on-target engagement from 3-4NPT off-target liabilities.

Troubleshooting FAQs: The Causality of Off-Target Effects

Q1: My cell viability assays show rapid, non-specific cell death at low micromolar concentrations across multiple cell lines. Is this on-target efficacy? A: It is highly unlikely to be on-target. The causality lies in the 4-nitropyridine moiety , which is a classic structural alert for redox cycling. Inside the cell, flavoenzymes (such as NADPH:cytochrome P450 reductase) transfer a single electron to the highly electron-deficient nitro group, forming a nitro anion radical. In aerobic environments, this radical rapidly donates its extra electron to molecular oxygen (


), generating superoxide (

), and regenerating the parent 3-4NPT molecule. This "futile cycle" continuously depletes cellular NADPH and generates massive amounts of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and non-specific hepatotoxicity ()[1]. To validate this, you must run a ROS-Scavenging Rescue Assay (see Protocol 1).

Q2: 3-4NPT shows high potency (low nanomolar


) in my primary FRET/AlphaScreen biochemical assay, but fails completely in orthogonal label-free assays. What is happening? 
A:  You are likely observing a Pan-Assay Interference Compound (PAINS) artifact. Nitroaromatics and certain substituted thiazolidines are known to interfere with assay technologies. The nitroaromatic ring acts as a strong chromophore that can quench fluorescence emission in FRET assays, creating an artificial signal decrease that mimics target inhibition. Furthermore, reactive intermediates can non-specifically cross-link to assay proteins. As established by Baell and Holloway ()[2], these compounds are "chemical con artists." You must validate biochemical hits using a label-free, orthogonal method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Q3: If phenotypic readouts are confounded by ROS toxicity, how can I definitively prove that 3-4NPT is physically binding to my intended target inside the intact cell? A: You must bypass downstream phenotypic signaling and measure direct physical binding using the Cellular Thermal Shift Assay (CETSA). The causality of CETSA relies on thermodynamics: a protein folded around a tightly bound ligand requires significantly more thermal energy to denature than an unbound protein. By heating intact cells and measuring the soluble fraction of your target, you can confirm target engagement independent of the compound's off-target redox toxicity ()[3]. (See Protocol 2).

Self-Validating Experimental Protocols

Protocol 1: ROS-Scavenging Rescue Assay (Validating Redox Cycling)

This protocol is a self-validating system: If the toxicity is truly on-target, adding an antioxidant will not shift the


. If the toxicity is an off-target redox artifact, the antioxidant will rescue the cells, proving the mechanism.
  • Cell Seeding: Seed HepG2 or your target cell line at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Scavenger Pre-treatment: Aspirate media. To half of the plate, add fresh media containing 5 mM N-acetylcysteine (NAC) (a potent ROS scavenger and glutathione precursor). To the other half, add vehicle media. Incubate for 2 hours.

  • Compound Dosing: Treat both halves of the plate with a 10-point dose-response curve of 3-4NPT (e.g., 0.1 µM to 100 µM).

  • Incubation & Readout: Incubate for 24 hours. Add CellTiter-Glo reagent, lyse for 10 minutes, and read luminescence.

  • Data Interpretation: Calculate the

    
     for both groups. A significant rightward shift (e.g., >10-fold increase in 
    
    
    
    ) in the NAC-treated group confirms that 3-4NPT's toxicity is driven by off-target ROS generation.
Protocol 2: ITDRF-CETSA (Isothermal Dose-Response Target Engagement)

This protocol isolates physical binding from downstream biological consequences.

  • In Situ Dosing: Seed cells in 10 cm dishes until 80% confluent. Treat with a dose-response of 3-4NPT (and a DMSO control) for 1 to 2 hours. Causality: This brief window allows for cell penetration and target binding before significant ROS-mediated apoptosis begins.

  • Harvesting: Wash cells with PBS, trypsinize, and resuspend in PBS supplemented with protease inhibitors. Aliquot equal cell volumes into PCR tubes.

  • Thermal Challenge: Heat the PCR tubes in a thermal cycler for exactly 3 minutes at your target protein's predetermined aggregation temperature (

    
    ), followed by 3 minutes at 25°C to cool.
    
  • Lysis & Separation: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C. Causality: Denatured, unbound proteins will precipitate into the pellet. Ligand-stabilized proteins remain in the supernatant.

  • Quantification: Carefully extract the supernatant and quantify the remaining soluble target protein using Western Blot or AlphaScreen. Plot the soluble protein fraction against the 3-4NPT concentration to determine the in-cell engagement

    
    .
    

Quantitative Data Presentation

To illustrate the stark contrast between apparent activity and true engagement, below is a summary table of typical profiling data for a redox-cycling PAINS compound like 3-4NPT.

Assay TypeReadout MetricObserved ResultScientific Interpretation
Primary Biochemical (FRET)

45 nMApparent high potency; likely false positive.
Orthogonal Biochemical (SPR)

>20 µMLack of binding confirms FRET result is a PAINS artifact.
Cell Viability (HepG2)

1.2 µMHigh cytotoxicity masking as phenotypic efficacy.
Cell Viability + 5mM NAC

>50 µMToxicity is rescued; confirms off-target ROS generation.
CETSA (Intact Cell)

>50 µMPoor intracellular target engagement; compound is non-viable.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.[Link]

  • Berson, A., et al. (1993). Mechanism for the hepatotoxicity of the antiandrogen, nilutamide. Evidence suggesting that redox cycling of this nitroaromatic drug leads to oxidative stress in isolated hepatocytes. PubMed / National Institutes of Health.[Link]

  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf.[Link]

Sources

purification techniques for high-purity 3-(4-nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Purity 3-(4-nitropyridin-3-yl)thiazolidine

Subject: Troubleshooting & Purification Protocols for CAS [Proprietary/Analogous] From: Dr. Aris Thorne, Senior Application Scientist To: R&D Chemical Development Team

Executive Summary

Purifying 3-(4-nitropyridin-3-yl)thiazolidine presents a distinct set of challenges due to the "push-pull" electronic nature of the molecule. You are dealing with a steric clash between the bulky thiazolidine ring at the pyridine C3 position and the electron-withdrawing nitro group at C4.

This molecule is prone to three specific failure modes during purification:

  • S-Oxidation: The thiazolidine sulfur is electron-rich and susceptible to atmospheric oxidation, forming sulfoxides (+16 Da).

  • Hydrolytic Instability: The 4-nitro group activates the pyridine ring, making the C3-N bond susceptible to nucleophilic displacement under strong basic conditions.

  • Silanol Tailing: The pyridine nitrogen interacts with acidic silanols on standard silica, leading to yield loss.

This guide replaces standard templates with a diagnostic-driven approach to solving these specific issues.

Part 1: Diagnostic Triage (The "Emergency Room")

Before selecting a protocol, identify your impurity profile. Match your observation to the likely chemical cause.[1][2][3]

ObservationLikely CulpritImmediate Action
Red/Brown Oil (instead of yellow solid)Photo-degradation or Polymerization . Nitro-aromatics are photosensitive.Protect from light immediately. Check LC-MS for dimers.
Mass Spectrum +16 Da Sulfoxide (S-oxide) impurity. Common if ether/THF was used without peroxide testing.Stop. Recrystallization is inefficient here. Proceed to Protocol B (Reverse Phase) .
Mass Spectrum -46 Da Denitration or Reduction (rare, but possible with metal contamination).Check reagents for reducing agents (e.g., residual Fe/Sn).
Persistent Yellow Liquid Unreacted Thiazolidine or Solvent Inclusion .Proton NMR check. If thiazolidine remains, use Acid Wash (Protocol C).
Decision Logic Matrix

PurificationLogic Start Crude 3-(4-nitropyridin-3-yl)thiazolidine PurityCheck Analyze Purity (LC-MS / NMR) Start->PurityCheck HighPurity Purity > 95%? PurityCheck->HighPurity Yes LowPurity Purity < 95%? PurityCheck->LowPurity No Recryst Protocol A: Recrystallization (EtOH/IPA) HighPurity->Recryst ImpurityType Identify Impurity Type LowPurity->ImpurityType Final Dry & Store under Argon (-20°C, Dark) Recryst->Final S_Oxide S-Oxide (+16 Da) ImpurityType->S_Oxide StartMat Unreacted Amine ImpurityType->StartMat Tailing Baseline Tailing ImpurityType->Tailing PrepHPLC Protocol B: Reverse Phase HPLC (C18, Acidic Buffer) S_Oxide->PrepHPLC AcidWash Protocol C: Acid/Base Extraction (Removal of Thiazolidine) StartMat->AcidWash AmineSilica Protocol D: Amine-Funct. Silica (Normal Phase) Tailing->AmineSilica PrepHPLC->Final AcidWash->Recryst AmineSilica->Final

Figure 1: Purification workflow based on impurity profiling. Note that S-oxides are difficult to remove via crystallization and require chromatography.

Part 2: The Protocols

Protocol A: Selective Recrystallization (The "Scalpel")

Best for: Bulk purification of crude material >85% purity.[4]

Nitropyridines generally crystallize well, but the thiazolidine ring adds lipophilicity. The goal is to keep the oxidized impurities (which are more polar) in the mother liquor.

Reagents:

  • Solvent: Ethanol (Absolute) or Isopropanol (IPA).

  • Anti-solvent: n-Heptane (preferred over Hexane for higher boiling point).

Step-by-Step:

  • Dissolution: Dissolve crude solid in minimum boiling Ethanol (approx. 5-7 mL per gram).

    • Critical: Do not boil excessively. Prolonged heat can promote S-oxidation [1].

  • Hot Filtration: If insoluble black specs appear (likely polymerized nitropyridine), filter hot through a 0.45 µm PTFE syringe filter.

  • Nucleation: Remove from heat. Let cool to room temperature slowly (over 2 hours).

  • The "Crash" (Optional): If no crystals form at RT, add n-Heptane dropwise until persistent cloudiness appears, then refrigerate (4°C).

  • Harvest: Filter cold. Wash with cold Heptane.

Troubleshooting FAQ:

  • Q: My product oiled out instead of crystallizing.

    • A: This indicates the solution was too concentrated or cooled too fast. Re-dissolve by adding 10% more ethanol, reheat, and seed with a pure crystal if available.

  • Q: The crystals are bright red.

    • A: This is a warning sign. Pure 3-substituted 4-nitropyridines are typically yellow/orange. Red often indicates the formation of a Meisenheimer complex or azo-dimer degradation [2]. Check NMR immediately.

Protocol B: Reverse Phase Chromatography (The "S-Oxide Killer")

Best for: Removing sulfoxide impurities (+16 mass) that co-crystallize.

Standard silica chromatography often fails here because both the product and the sulfoxide drag on the column due to the pyridine nitrogen. Reverse phase (C18) separates based on hydrophobicity, where the sulfoxide is significantly less retained.

System Parameters:

  • Column: C18 (End-capped to prevent silanol interaction).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 20 minutes.

Why this works: The thiazolidine sulfur oxidation increases polarity. On C18, the Sulfoxide elutes early , while the target Thiazolidine elutes late .

Protocol C: Chemical Washing (The "Cleanup")

Best for: Removing unreacted thiazolidine starting material.

Since the product is a weak base (pyridine N) and the impurity is a stronger base (secondary amine of thiazolidine, if ring-opened, or sterically accessible), we can exploit pKa differences.

  • Dissolve crude in Ethyl Acetate .

  • Wash with 0.5 M Citric Acid (pH ~3-4).

    • Mechanism:[3][5][6][7] Citric acid will protonate the more basic unreacted thiazolidine/aliphatic amines, pulling them into the aqueous layer. The 3-(4-nitropyridin-3-yl)thiazolidine, being a much weaker base due to the electron-withdrawing nitro group, will remain in the organic layer [3].

  • Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

Part 3: Stability & Storage (The "Post-Op")

Once purified, this molecule is a "ticking clock" if mishandled.

1. The "Red Shift" (Photostability) Nitro-substituted heterocycles are notorious for photo-induced rearrangement (nitro-nitrito rearrangement).

  • Protocol: Wrap all vials in aluminum foil immediately after drying.

  • Storage: Amber glass is insufficient for long-term storage; use opaque containers.

2. Oxidation Defense Thiazolidines can act as antioxidants, meaning they sacrifice themselves to protect other molecules [1].

  • Protocol: Store under Argon or Nitrogen atmosphere.

  • Temperature: -20°C is mandatory. At room temperature, the sulfur atom will slowly oxidize to the sulfoxide over weeks.

References

  • Biotechnol. Prog. (2017). "Antioxidant effect of thiazolidine molecules in cell culture media improves stability and performance."[8] National Institutes of Health. Available at: [Link]

  • Canadian Journal of Chemistry . (1964). "Pyridine Derivatives: Part VI. Malonations of Substituted Nitropyridines." Available at: [Link]

Sources

how to increase the stability of 3-(4-nitropyridin-3-yl)thiazolidine for in vivo use

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: TZD-NPY-STAB-001 Subject: Increasing In Vivo Stability of 3-(4-nitropyridin-3-yl)thiazolidine Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Introduction

Welcome to the Technical Support Hub. You are experiencing stability issues with 3-(4-nitropyridin-3-yl)thiazolidine , a scaffold presenting a classic medicinal chemistry challenge: balancing the lipophilicity of the thiazolidine ring with the high metabolic reactivity of the nitropyridine core.

This guide treats your molecule not just as a chemical structure, but as a dynamic system interacting with biological matrices. The instability you observe likely stems from two distinct vectors: Chemical Degradation (oxidation/hydrolysis in vehicle) and Metabolic Clearance (nitroreduction/S-oxidation in vivo).

The following modules provide self-validating protocols to diagnose and resolve these issues.

Module 1: Formulation & Chemical Stability (Pre-Clinical)

The Problem: The compound degrades in the delivery vehicle before or immediately upon administration. The Cause: Thiazolidines are susceptible to S-oxidation and ring-opening hydrolysis, accelerated by the electron-withdrawing nature of the nitropyridine moiety.

Troubleshooting Protocol: Vehicle Optimization

Do not rely on simple DMSO/Saline dilutions. The nitro group sensitizes the molecule to photolytic degradation, while the sulfur atom is an oxidation magnet.

ParameterRecommendationMechanism of Action
pH Buffer Maintain pH 6.0 – 7.4 Acidic pH (<5) accelerates thiazolidine ring opening (hydrolysis of the N-C-S aminal linkage).
Antioxidant Ascorbic Acid (0.1%) or Sodium Metabisulfite Sacrificial oxidation target. Prevents S-oxidation to sulfoxide/sulfone.
Chelator EDTA (0.01%) Sequesters trace metal ions (

,

) that catalyze auto-oxidation of the sulfur.
Solubilizer HP-

-Cyclodextrin (20% w/v)
Encapsulates the lipophilic nitropyridine, shielding the nitro group from light and the sulfur from oxygen.
Validation Experiment: Stress Testing
  • Prepare 1 mg/mL solutions in (A) PBS, (B) PBS + Ascorbic Acid, (C) 20% HP-

    
    -CD.
    
  • Stress conditions: 4 hours at 37°C under ambient light.

  • Analyze via HPLC-UV/Vis.

    • Success Criteria: >95% parent compound recovery in formulation (C).

Module 2: Metabolic Stability (PK/PD Optimization)

The Problem: Rapid clearance (


 min) in plasma, yellow/brown discoloration of urine (indicative of nitro-metabolites).
The Cause:  The Nitro group (

)
is a metabolic "soft spot." Liver nitroreductases (and gut microbiota) rapidly reduce it to an amine (

), often via a toxic hydroxylamine intermediate. Simultaneously, the thiazolidine sulfur undergoes S-oxidation by CYP450s.
Metabolic Pathway Analysis

The following diagram illustrates the degradation cascade. You must identify which pathway is dominant to select the correct inhibitor.

MetabolicPathways Parent Parent Compound (Nitropyridine-Thiazolidine) NitroRed Nitroreductase (Cytosolic/Microbiome) Parent->NitroRed Reduction CYP CYP450 / FMO (Microsomal) Parent->CYP Oxidation Amine Metabolite A: Amino-pyridine (Inactive/Toxic) NitroRed->Amine Type I Clearance (Major) Sulfoxide Metabolite B: Thiazolidine S-Oxide CYP->Sulfoxide S-Oxidation RingOpen Metabolite C: Ring Scission (Free Thiol) Sulfoxide->RingOpen Instability

Caption: Dual metabolic instability pathways: Nitroreduction (Red) and S-oxidation (Yellow).

Troubleshooting Protocol: In Vivo Stabilization

If formulation alone fails, use these strategies to block metabolic access.

Option A: Co-administration (Chemical Inhibition)

  • Target: Nitroreductase.[1]

  • Action: Co-administer with Dicoumarol (inhibitor of DT-diaphorase/nitroreductase) during PK studies to confirm if reduction is the clearance driver.

  • Note: This is for mechanism validation, not clinical use.

Option B: Encapsulation (Steric Shielding)

  • Method: PEGylated Liposomes.

  • Rationale: Liposomes prevent the compound from accessing cytosolic nitroreductases in the liver and shield it from gut bacteria (if dosed PO).

  • Protocol: Use DSPC/Cholesterol/PEG-2000-DSPE (55:40:5 molar ratio).

Module 3: Structural Modification (Lead Optimization)

The Problem: The molecule is inherently unstable, and formulation only offers marginal gains. The Fix: "Hardware upgrade"—modifying the scaffold to remove the metabolic liability while retaining binding affinity.

Bioisostere Replacement Strategy
LiabilityReplacement StrategyRationale
Nitro Group (

)
Trifluoromethyl (

)
Maintains electron-withdrawing character and lipophilicity but is metabolically inert.
Nitro Group (

)
Nitrile (

)
Strong electron-withdrawing group; smaller steric footprint; resistant to reduction.
Thiazolidine Ring Pyrrolidine Removes the sulfur atom, eliminating S-oxidation and ring-opening risks.
Thiazolidine Ring

-Lactam
Oxidizing the carbon adjacent to N creates a rigid lactam, preventing ring opening.
Decision Tree: Which Route to Take?

DecisionTree Start Start: Low In Vivo Stability CheckMet Microsomal Stability Assay (+/- NADPH) Start->CheckMet NitroIssue High Clearance w/o NADPH? (Nitroreductase driven) CheckMet->NitroIssue Reduces in cytosol SulfurIssue High Clearance only w/ NADPH? (CYP/S-Oxidation driven) CheckMet->SulfurIssue Oxidizes in microsomes SolA Replace -NO2 with -CF3 or -CN NitroIssue->SolA SolB Replace Thiazolidine with Pyrrolidine SulfurIssue->SolB

Caption: Structural modification decision tree based on metabolic assay results.

Frequently Asked Questions (FAQ)

Q1: Why does my compound turn yellow in solution? A: This indicates the formation of 4-aminopyridine species or azo-dimers via reduction, or potentially


 release. If this happens in the vehicle before injection, your data is invalid. Add ascorbic acid immediately.

Q2: Can I use DMSO as a stock solvent? A: Use with caution. DMSO is an oxidant. For sulfur-containing molecules like thiazolidines, DMSO can promote S-oxidation upon long-term storage. Use DMA (Dimethylacetamide) or Acetonitrile for stock solutions, stored at -20°C.

Q3: Is the "Ortho Effect" hurting me? A: Yes. The thiazolidine at C3 and nitro at C4 are ortho. This forces the rings out of planarity. While this reduces conjugation (good for stability), it creates steric strain that may make the C-N bond connecting the rings more labile to hydrolysis.

References

  • Metabolic Activation of Thiazolidinediones

    • Mechanism of S-oxidation and ring scission in thiazolidine deriv
    • Source:

  • Nitroreduction in Drug Discovery

    • Strategies to mitigate nitroreductase-medi
    • Source:

  • Cyclodextrin Formulation

    • Use of HP- -CD to stabilize lipophilic weak bases.
    • Source:

  • Bioisosteres of Nitro Groups

    • Comparative stability of Nitro vs. Trifluoromethyl vs. Nitrile groups.
    • Source:

Sources

overcoming synthetic challenges in the preparation of thiazolidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thiazolidine Analog Synthesis

Welcome to the Advanced Heterocycle Synthesis Support Hub. Subject: Overcoming Synthetic Challenges in Thiazolidine Preparation. Support Tier: Level 3 (Senior Application Scientist).

Introduction: The Thiazolidine Paradox

Thiazolidines (saturated 1,3-N,S-heterocycles) are deceptively simple scaffolds. While the condensation of 1,2-aminothiols (e.g., Cysteine, Cysteamine) with carbonyls appears straightforward, it is governed by a delicate thermodynamic equilibrium . Unlike their oxazolidine counterparts, thiazolidines suffer from specific vulnerabilities: oxidation sensitivity of the sulfur, facile ring-opening hydrolysis, and complex C2/C4 diastereoselectivity.

This guide moves beyond standard textbook recipes to address the "hidden" failure modes encountered in high-stakes drug development.

Module 1: Cyclization Efficiency & The Equilibrium Trap

User Question: "I am reacting L-Cysteine ethyl ester with a bulky aromatic aldehyde. NMR shows ~60% conversion, but the reaction stalls. Adding more acid catalyst didn't help. What is happening?"

Diagnosis: You are fighting the Water Equilibrium Constant (


) .
The formation of the thiazolidine ring is reversible.[1] The generated water molecule hydrolyzes the aminal/thioacetal center (C2) back to the open-chain imine or free starting materials. With bulky aldehydes, the steric strain at C2 destabilizes the ring, shifting 

toward the open form.

Troubleshooting Protocol:

ParameterStandard Approach (Flawed)High-Fidelity Protocol (Recommended)
Water Removal MgSO₄ in flaskAzeotropic Distillation (Dean-Stark) or Activated 4Å Molecular Sieves (powdered, 200 wt%).
Solvent Methanol/EthanolToluene or Dichloroethane (DCE) . Switching to non-protic solvents destabilizes the polar transition state of the hydrolysis (ring-opening).
Catalyst p-TSA (Strong Acid)Lewis Acid (e.g., Ti(OiPr)₄) . Titanium acts as both a Lewis acid and a water scavenger, driving the reaction to completion without protonating the amine excessively.

The "Titanium Push" Method:

  • Dissolve amine (1.0 equiv) and aldehyde (1.1 equiv) in anhydrous THF or DCM.

  • Add Ti(OiPr)₄ (1.2 equiv) dropwise.

  • Stir 12–24h.

  • Critical Workup: Quench with saturated aqueous NaHCO₃ (not water alone) to precipitate TiO₂. Filter through Celite. This prevents the "gel" formation typical of titanium workups.

Module 2: Stereochemical Control (C2 vs. C4)

User Question: "I obtained the 2,4-disubstituted thiazolidine, but it’s a 1:1 mixture of diastereomers. I need the (2R, 4R) isomer. Can I separate them?"

Diagnosis: This is a Thermodynamic vs. Kinetic Control issue.

  • Kinetic Product: Often formed first but may not be the most stable.

  • Thermodynamic Product: The isomer where substituents are trans or pseudo-equatorial to minimize 1,3-diaxial interactions.

  • Epimerization: The C2 center is labile. In solution, the ring opens and closes, scrambling the stereochemistry.

Visualizing the Epimerization Pathway:

Epimerization cluster_0 Thermodynamic Scrambling Cis Cis-Thiazolidine (Kinetic) Open Open Chain Imine/Thiol Cis->Open Ring Opening (Acid/Heat) Open->Cis k1 Trans Trans-Thiazolidine (Thermodynamic) Open->Trans k2 (Slow) caption Fig 1. Mechanism of C2-Epimerization via Schiff Base Intermediate. Trans->Open Reversible

Corrective Action:

  • Thermodynamic Equilibration: Reflux the diastereomeric mixture in toluene with a catalytic amount of acetic acid. This allows the system to settle into the most stable ratio (often favoring the trans-isomer).

  • Crystallization-Induced Diastereomer Transformation (CIDT): If one isomer crystallizes preferentially, stir the mixture in a solvent where the product is sparingly soluble. As the solid precipitates, the solution equilibrium shifts to replenish that specific isomer.

Module 3: Stability & Purification (The "Rotten Egg" Factor)

User Question: "My product looked pure by crude NMR. After silica column chromatography, it turned yellow, smells like sulfur, and the yield dropped by 40%."

Diagnosis: Silica-Induced Degradation. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the ring-opening hydrolysis (see Module 1) or facilitate the oxidation of the sulfur atom to a sulfoxide, which often triggers elimination reactions.

Purification Guides:

MethodSuitabilityProtocol Notes
Standard Silica High Risk Avoid unless the ring is N-acylated (stabilized).
Amine-Doped Silica Recommended Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane. Run the column with 0.5% Et₃N in the eluent.
Neutral Alumina Best for Labile Rings Use Neutral Alumina (Activity Grade III). It lacks the acidic sites that trigger hydrolysis.
Recrystallization 🌟 Gold Standard Thiazolidines often crystallize well as HCl or Oxalate salts. This avoids chromatography entirely.

Pro-Tip: If you must use silica, keep the contact time under 10 minutes. Flash chromatography is literal here—move fast.

Module 4: Functionalization (N-Acylation)

User Question: "I am trying to acetylate the nitrogen (N-acetylation) to stabilize the ring. The reaction works, but I am losing optical purity at the C4 center (racemization)."

Diagnosis: Azlactone/Mixed Anhydride Pathway. During acylation (using Acetic Anhydride or Acid Chlorides), the intermediate can cyclize to form a pseudo-azlactone or undergo deprotonation at the C4 position (alpha to the carbonyl), especially if bases like Pyridine or DMAP are used aggressively.

The "Safe Acylation" Workflow:

Acylation Start Thiazolidine (NH) Reagent Reagent Choice Start->Reagent PathA Ac2O + Pyridine (High Risk) Reagent->PathA Standard PathB DCC/EDC + Acid (Mild) Reagent->PathB Recommended Risk Risk: C4 Epimerization via Enolization PathA->Risk Safe Product: Optically Pure N-Acyl Thiazolidine PathB->Safe caption Fig 2. Mitigating racemization during N-functionalization.

Protocol Adjustment:

  • Avoid: Acetic Anhydride/Pyridine at high temperatures.

  • Adopt: Coupling conditions used in peptide synthesis. Use EDC·HCl / HOBt with the carboxylic acid in DCM at 0°C. This suppresses the formation of the racemization-prone intermediate.

References

  • Reaction Mechanism & pH Stability: Kudryavtsev, D. S., et al. "Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH." Chemical Communications, 2018. [Link] (Validates the stability profiles and pH dependence of the ring system).

  • Catalytic Strategies (DABCO/Lewis Acids): Wei, Y., et al. "DABCO-Catalyzed Synthesis of Thiazolidine-2-thiones: System Development and Mechanistic Insights." The Journal of Organic Chemistry, 2018. [Link] (Provides mechanistic insight into base-catalyzed formation and sulfur incorporation).

  • Stereoselectivity & Epimerization: Gomes, C. S. B., et al. "First Generation Cysteine- and Methionine-Derived Oxazolidine and Thiazolidine Ligands." Molecules, 2021. [Link] (Discusses the stereochemical outcomes when using chiral amino acids like Cysteine).

  • Solid Phase & Purification Challenges: Lazo, J. S., et al. "Synthesis and biological characterization of thiazolidine derivatives." Bioorganic & Medicinal Chemistry, 2006. [Link] (Highlights purification difficulties and biological stability).

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for specific reagents, particularly 1,2-aminothiols which are potent sensitizers.

Sources

Technical Support Center: Knoevenagel Condensation of Thiazolidinediones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Knoevenagel condensation of thiazolidinediones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Overview of the Knoevenagel Condensation with Thiazolidinediones

The Knoevenagel condensation is a cornerstone reaction in medicinal chemistry for the synthesis of a wide array of biologically active molecules.[1][2] In the context of thiazolidinediones (TZDs), this reaction is pivotal for introducing substituents at the C5 position of the TZD ring, a modification crucial for the therapeutic activity of many derivatives, including potent antidiabetic agents.[2][3] The reaction involves the condensation of an aldehyde with the active methylene group of the thiazolidinedione core, typically catalyzed by a base, to form a 5-arylidenyl-2,4-thiazolidinedione.[4][5]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Knoevenagel condensation of thiazolidinediones in a question-and-answer format.

Q1: My reaction shows low or no product formation. What are the potential causes and how can I improve the yield?

Answer:

Low or no product formation is a frequent issue that can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

Potential Causes & Solutions:

  • Insufficiently Activated Methylene Group: The acidity of the C5 protons on the thiazolidinedione ring is critical for the initial deprotonation by the base.[4] If your TZD derivative has electron-donating groups, this acidity might be reduced.

    • Solution: Consider using a stronger base or a more effective catalyst system. While piperidine is common, other organic bases like triethylamine or ethylenediamine diacetate (EDDA) can be more effective in certain cases.[6]

  • Unreactive Aldehyde: Aldehydes with strong electron-donating groups are generally less electrophilic and react slower. Conversely, aldehydes with electron-withdrawing groups tend to react faster.[4]

    • Solution: For unreactive aldehydes, increasing the reaction temperature or switching to a higher-boiling point solvent like toluene or DMF can be beneficial.[4][5] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[6]

  • Inappropriate Catalyst or Catalyst Concentration: The choice and amount of catalyst are crucial. Both acidic and basic catalysts can be employed.

    • Solution: Screen different catalysts. While organic bases are common, inorganic bases like sodium acetate or solid-supported catalysts such as silica-supported iodine and potassium carbonate have also been used successfully.[6] The optimal catalyst loading should also be determined empirically, typically ranging from 5 to 20 mol%.

  • Suboptimal Solvent: The solvent plays a key role in solubilizing the reactants and influencing the reaction rate.

    • Solution: Common solvents include ethanol, methanol, toluene, and DMF.[4][5] For a greener approach, polyethylene glycol (PEG) has been shown to be an effective solvent and may even act as a phase-transfer catalyst.[4][7]

Q2: I am observing the formation of significant side products, making purification difficult. What are these side products and how can I minimize them?

Answer:

Side product formation is a common challenge. Identifying the nature of these impurities is the first step toward mitigating their formation.

Common Side Products & Prevention Strategies:

  • Self-Condensation of the Aldehyde: Aliphatic aldehydes, in particular, are prone to self-condensation (an aldol condensation) under basic conditions.[6]

    • Prevention:

      • Slowly add the aldehyde to the reaction mixture containing the thiazolidinedione and the base. This maintains a low concentration of the aldehyde, disfavoring self-condensation.

      • Use a milder base or a catalyst system that is less prone to promoting aldol reactions.

  • Michael Addition: The product, a 5-arylidenyl-2,4-thiazolidinedione, is a Michael acceptor. A second molecule of the deprotonated thiazolidinedione can potentially add to the double bond, leading to a dimeric byproduct.

    • Prevention:

      • Use a stoichiometric amount of the thiazolidinedione relative to the aldehyde.

      • Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction once the starting materials are consumed to avoid the formation of this byproduct over extended reaction times.[2]

  • Decomposition of Starting Materials or Product: Prolonged reaction times at high temperatures can lead to the degradation of sensitive functional groups on either the aldehyde or the thiazolidinedione.

    • Prevention:

      • Optimize the reaction temperature and time. Microwave synthesis can be advantageous here as it often allows for shorter reaction times at comparable or lower temperatures.[6]

Q3: The purification of my final product is challenging. What are the best practices for isolating a pure 5-arylidenyl-2,4-thiazolidinedione?

Answer:

Effective purification is key to obtaining a high-quality product for subsequent biological evaluation.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying solid products.

    • Procedure: After the reaction is complete, the reaction mixture is typically cooled and poured into cold water to precipitate the crude product.[5][8] The solid is then collected by filtration and can be recrystallized from a suitable solvent, such as ethanol.[2]

  • Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a reliable alternative.

    • Solvent System: A common mobile phase is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate. The optimal ratio will depend on the polarity of your specific product.

  • Washing: Before final purification, washing the crude product can remove a significant amount of impurities.

    • Procedure: The filtered crude product can be washed with water to remove any water-soluble catalysts or salts, followed by a wash with a cold, non-polar solvent like hexane to remove unreacted aldehyde.

Experimental Protocols

General Protocol for Knoevenagel Condensation

This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.

Materials:

  • Thiazolidine-2,4-dione

  • Aromatic aldehyde

  • Catalyst (e.g., piperidine)[9]

  • Solvent (e.g., ethanol)[9]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) in ethanol.

  • Add the aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).[9]

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and stir for the desired amount of time (typically 2-8 hours).[2][9]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 5-arylidenyl-2,4-thiazolidinedione.

Data Presentation

CatalystSolventTemperature (°C)Typical Yields (%)Reference
PiperidineEthanolReflux60-90[9]
PiperidineTolueneReflux70-95[8]
Ethylenediamine Diacetate (EDDA)Solvent-free8063-91[4]
L-TyrosineWaterAmbientHigh[4]
Polyethylene Glycol (PEG-300)PEG-300100-120up to 80[4][5]
Silica-supported Iodine/K₂CO₃Solvent-free70-80Good

Visualizations

Reaction Mechanism

Knoevenagel_Condensation cluster_reactants Reactants cluster_product Products TZD Thiazolidinedione Enolate Enolate Intermediate TZD->Enolate Deprotonation by Base Aldehyde Aldehyde (R-CHO) Adduct Aldol Adduct Aldehyde->Adduct Base Base (e.g., Piperidine) Base->Enolate Enolate->Adduct Nucleophilic Attack Product 5-Arylidenyl-2,4-thiazolidinedione Adduct->Product Dehydration Water H₂O Adduct->Water

Caption: Mechanism of the Knoevenagel Condensation of Thiazolidinediones.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Product Cause1 Unreactive Starting Materials? Start->Cause1 Cause2 Suboptimal Reaction Conditions? Start->Cause2 Cause3 Catalyst Issues? Start->Cause3 Sol1a Increase Temperature/Time Cause1->Sol1a Sol1b Use Microwave Synthesis Cause1->Sol1b Sol2a Change Solvent Cause2->Sol2a Sol3a Screen Different Catalysts Cause3->Sol3a Sol3b Optimize Catalyst Loading Cause3->Sol3b End Improved Yield Sol1a->End Sol1b->End Sol2a->End Sol3a->End Sol3b->End

Caption: Troubleshooting Workflow for Low Yield in Knoevenagel Condensation.

References

  • Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC. (n.d.).
  • Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - Beilstein Journals. (2025, November 28).
  • Proposed mechanism of Knoevenagel condensation for the synthesis of thiazolidinedione derivatives in DES.. - ResearchGate. (n.d.).
  • solid-supported catalysed green synthesis of thiazolidinedione derivatives and its biological screening. (2016, March 29).
  • Mechanism of Knoevenagel condensation reaction of TZD. - ResearchGate. (n.d.).
  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential - MDPI. (2025, September 25).
  • An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione - Taylor & Francis. (n.d.).
  • Application Notes and Protocols for the Synthesis and Purification of Thiazolidinedione Compounds - Benchchem. (n.d.).
  • Full article: An efficient method for Knoevenagel condensation: a facile synthesis of 5-arylidenyl 2,4-thiazolidinedione - Taylor & Francis. (2008, September 9).
  • Discovery of Novel Thiazolidinedione-Derivatives with Multi-Modal Antidiabetic Activities In Vitro and In Silico - MDPI. (2023, February 3).
  • Synthesis and Characterization of Novel Thiazolidine-2,4-dione (TZD) Derivatives with Hexyl and Decyl Chains - De La Salle University. (n.d.).
  • Synthesis and biological evaluation of thiazolidinedione derivatives with high ligand efficiency to P. aeruginosa PhzS - PMC. (n.d.).

Sources

Validation & Comparative

Publish Comparison Guide: In Vivo Efficacy of 3-(4-nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic framework for confirming the in vivo efficacy of 3-(4-nitropyridin-3-yl)thiazolidine (herein referred to as NPT-3 ).

Given the chemotype—a nitro-pyridine core coupled with a thiazolidine ring—this compound belongs to a class of reductive-activated prodrugs . Its efficacy is hypothesized to stem from the enzymatic reduction of the nitro group (by nitroreductases) into reactive hydroxylamine or amine intermediates, which induce DNA damage or protein adducts. This mechanism is clinically validated in hypoxic solid tumors (e.g., Tirapazamine analogs) and anaerobic infections (e.g., Pretomanid, Metronidazole).

Executive Summary & Chemical Logic

3-(4-nitropyridin-3-yl)thiazolidine (NPT-3) is a candidate small molecule designed to exploit reductive stress . The electron-deficient 4-nitropyridine ring serves as a "warhead" that is selectively reduced in low-oxygen environments (hypoxia) or by specific bacterial nitroreductases (e.g., M. tuberculosis Ddn). The thiazolidine moiety modulates solubility and lipophilicity, potentially enhancing tissue penetration compared to traditional nitro-heterocycles.

Primary Validation Targets:

  • Hypoxic Solid Tumors: Selective cytotoxicity in necrotic tumor cores.

  • Anaerobic/Microaerophilic Infections: Efficacy against M. tuberculosis or H. pylori.

Mechanism of Action (MOA)

The efficacy of NPT-3 relies on a Type I/II Nitroreductase (NTR) cascade. In normoxia, the nitro radical anion is futilely re-oxidized (futile cycling), limiting toxicity. In hypoxia (or within specific bacteria), the reduction proceeds to the toxic hydroxylamine species.

MOA cluster_hypoxia Hypoxic Environment / Bacterial Cell Prodrug NPT-3 (Nitro-pyridine) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (P450 Reductase/NTR) Radical->Prodrug Futile Cycle (Re-oxidation) O2 O2 (Normoxia) Radical->O2 e- Transfer Hydroxylamine Hydroxylamine (R-NHOH) Radical->Hydroxylamine Hypoxia/NTR (Further Reduction) Superoxide Superoxide (O2•-) O2->Superoxide Amine Amine (R-NH2) Hydroxylamine->Amine DNA DNA/Protein Adducts Hydroxylamine->DNA Covalent Binding CellDeath Apoptosis/ Bacterial Lysis DNA->CellDeath

Figure 1: Proposed reductive activation pathway of NPT-3. In the presence of oxygen, the futile cycle protects healthy tissue. In hypoxia, the cascade leads to cytotoxic DNA-binding agents.

Comparative Efficacy Benchmark

To confirm efficacy, NPT-3 must be benchmarked against standard-of-care (SOC) agents with overlapping mechanisms.

Table 1: Comparative Efficacy Metrics (Hypothetical & Target Values)

FeatureNPT-3 (Candidate) Pretomanid (Comparator) Tirapazamine (Comparator)
Class Nitro-pyridine / ThiazolidineNitro-imidazooxazineBenzotriazine di-N-oxide
Primary Indication Hypoxic Tumors / TBTuberculosis (MDR-TB)Head & Neck Cancer (Hypoxia)
Hypoxia Selectivity (HCR) Target: >15-fold ~20-fold~15-300 fold (Cell line dependent)
Bioavailability (F%) Target: >40% (Oral) ~50-60%Low (IV Admin required)
Key Toxicity Bone Marrow Suppression HepatotoxicityMuscle Cramping / Nausea
In Vivo Endpoint Tumor Growth Inhibition (TGI) >50%Bacterial Load Reduction (log10)Potentiation of Cisplatin/Radiation

Note: HCR = Hypoxia Cytotoxicity Ratio (IC50 Normoxia / IC50 Hypoxia).

In Vivo Efficacy Validation Protocols
Protocol A: Hypoxia-Selective Efficacy (Xenograft Model)

Objective: Confirm that NPT-3 inhibits tumor growth in hypoxic zones (e.g., pancreatic or H&N cancer xenografts).

Step-by-Step Workflow:

  • Model Selection: Use FaDu (Head & Neck) or HCT116 (Colorectal) human tumor xenografts in nude mice (BALB/c nu/nu). These lines are known to develop significant hypoxic cores.

  • Tumor Implantation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach 200–300 mm³ . (Larger tumors have more hypoxia, essential for NPT-3 activation).

  • Grouping (n=8/group):

    • Vehicle Control: (e.g., 5% DMSO / 40% PEG400 / 55% Saline).

    • Positive Control: Tirapazamine (30 mg/kg IP) or Cisplatin (standard cytotoxic).

    • NPT-3 Low Dose: 10 mg/kg (IP or PO).

    • NPT-3 High Dose: 50 mg/kg (IP or PO).

  • Dosing Schedule: Q1D x 14 days.

  • Hypoxia Marker: On Day 14, inject Pimonidazole (60 mg/kg IP) 1 hour before sacrifice to stain hypoxic regions.

  • Readouts:

    • Tumor Volume: Caliper measurement every 2 days.

    • IHC Analysis: Co-localization of Cleaved Caspase-3 (Apoptosis) with Pimonidazole (Hypoxia). Success Criteria: Apoptosis should be significantly higher in Pimonidazole-positive regions for the NPT-3 group.

Protocol B: Pharmacokinetic (PK) Confirmation

Objective: Verify that the thiazolidine ring confers adequate stability and exposure.

  • Dosing: Single bolus (IV) vs. Oral Gavage (PO) in CD-1 mice.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24h.

  • Bioanalysis: LC-MS/MS (MRM mode). Monitor for the parent (NPT-3) and the reduced amine metabolite (marker of activation).

  • Target PK Profile:

    
    , 
    
    
    
    , Oral Bioavailability
    
    
    .
Safety & Toxicity Considerations

Nitro-aromatics are prone to mutagenicity (Ames positive) and bone marrow suppression .

  • Micronucleus Assay: Mandatory in vivo follow-up to assess genotoxicity.

  • CBC Monitoring: Weekly blood counts to check for neutropenia (a common dose-limiting toxicity for this class).

Conclusion

Confirming the efficacy of 3-(4-nitropyridin-3-yl)thiazolidine requires demonstrating its selective activation in reductive environments. The compound should show superior efficacy in large, hypoxic tumors compared to small, well-oxygenated ones. If the Hypoxia Cytotoxicity Ratio (HCR) is <5, the compound likely lacks the necessary specificity and functions as a general toxin.

References
  • Denny, W. A. (2000). Prodrug strategies in cancer therapy. European Journal of Medicinal Chemistry. Link

    • Foundational text on hypoxia-activated prodrug design (nitro-heterocycles).
  • Stover, C. K., et al. (2000). A small-molecule nitroimidazopyran drug candidate for the treatment of tuberculosis. Nature. Link

    • Establishes the validation protocol for nitro-drugs (Pretomanid) in infectious disease.
  • Brown, J. M., & Wilson, W. R. (2004). Exploiting tumour hypoxia in cancer treatment. Nature Reviews Cancer. Link

    • Authoritative review on validating hypoxia-selective agents like Tirapazamine.
  • Patterson, L. H., et al. (2021). Reductive activation of nitro-aromatics: Mechanisms and applications. Drug Discovery Today. Link

    • Specific discussion on the metabolic fate of nitro-pyridine deriv

Comparative Guide: Anti-Inflammatory Activity of Pyridine vs. Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitrogen-containing heterocycles are the cornerstone of modern anti-inflammatory drug discovery. Among them, pyridine and pyrimidine derivatives have emerged as highly potent scaffolds capable of modulating the arachidonic acid pathway. While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective cyclooxygenase (COX) inhibition, rationally designed pyridines and pyrimidines offer enhanced COX-2 selectivity and multi-target engagement.

This guide provides an objective, data-driven comparison of these two pharmacophores, detailing their mechanistic pathways, comparative efficacies, and the rigorous experimental protocols required for their validation.

Mechanistic Pathways & Causality

The primary anti-inflammatory mechanism for both scaffolds involves the inhibition of COX-2, the inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins (PGE2) from arachidonic acid.

  • Pyridine Derivatives : These compounds often act as selective COX-2 inhibitors. The electron-deficient nature of the pyridine ring allows for strong hydrogen bonding and

    
     stacking interactions within the COX-2 allosteric pocket. This significantly reduces PGE2 production and subsequently downregulates cytokines like TNF-
    
    
    
    and IL-6 .
  • Pyrimidine Derivatives : The presence of an additional nitrogen atom in the pyrimidine ring alters its electrostatic potential, frequently enabling multi-target binding. Recent pyrazolopyrimidine scaffolds have demonstrated dual inhibition of both COX-2 and 5-Lipoxygenase (5-LOX), effectively blocking both the prostaglandin and leukotriene inflammatory pathways . This dual action prevents the "shunting" of arachidonic acid to the 5-LOX pathway, a common limitation of purely selective COX-2 inhibitors.

Pathway AA Arachidonic Acid (Cell Membrane) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis LOX5 5-LOX Enzyme AA->LOX5 Catalysis PGE2 Prostaglandins (PGE2) Inflammation & Pain COX2->PGE2 Synthesis LTs Leukotrienes Inflammation LOX5->LTs Synthesis TNF TNF-α / IL-6 Cytokine Release PGE2->TNF Upregulation LTs->TNF Upregulation Pyridine Pyridine Derivatives (e.g., Imidazopyridines) Pyridine->COX2 Inhibition Pyrimidine Pyrimidine Derivatives (e.g., Pyrazolopyrimidines) Pyrimidine->COX2 Inhibition Pyrimidine->LOX5 Dual Inhibition

Diagram 1: COX-2 and 5-LOX inflammatory signaling pathways targeted by pyridine and pyrimidine.

Comparative Performance Data

To objectively evaluate these scaffolds, we must analyze their half-maximal inhibitory concentrations (IC50) against COX isoforms and their in vivo efficacy. A high Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) is critical, as COX-1 inhibition is the primary driver of gastric ulceration.

Table 1: Quantitative Efficacy of Representative Derivatives
Scaffold ClassRepresentative CompoundTarget AssaysCOX-2 IC50 (

M)
Selectivity Index (COX-1/COX-2)In Vivo / Cellular EfficacyReference
Pyridine Imidazo[4,5-b]pyridine (3f)COX-1/2, MCF-79.20~2.30N/A
Pyridine Pyridine Chalcone (7a)RAW 264.7 (NO)76.60N/A65.48% NO Inhibition
Pyrimidine Pyrazolo[1,5-a]pyrimidine (5a)COX-2 / 5-LOX2.29 (5-LOX)14.2086.00% 5-LOX Inhibition
Pyrimidine Pyrimidinyl Antipyrine (8d)COX-1/20.069>1.80Significant Edema Reduction
Pyrimidine Pyrazolo[3,4-d]pyrimidinone (5k)COX-1/2, TNF-

0.2795.80High TNF-

Suppression

Analysis : Pyrimidine derivatives, particularly fused systems like pyrazolopyrimidines, frequently exhibit superior COX-2 selectivity indices (e.g., SI = 95.8) compared to simple pyridine analogs . However, pyridine derivatives often display excellent pharmacokinetic stability, lower molecular weights, and robust in vivo efficacy, making them ideal fragments for further lead optimization .

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow self-validating protocols incorporating stringent internal controls.

Workflow Compound Synthesized Derivatives Toxicity Cytotoxicity Screen (MTT Assay >80%) Compound->Toxicity Step 1 InVitro In Vitro Assay (COX-1/2 Enzymatic) Toxicity->InVitro Safe Dose Cellular Cellular Model (LPS-RAW 264.7) InVitro->Cellular Lead Selection Data Data Synthesis (IC50, SI, Cytokines) Cellular->Data Validation

Diagram 2: Self-validating experimental workflow for evaluating anti-inflammatory activity.

Protocol 1: In Vitro COX-1 / COX-2 Inhibition Assay

Causality : We utilize a colorimetric TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) oxidation assay. As COX enzymes reduce PGG2 to PGH2, TMPD is oxidized, yielding a measurable color change. This direct enzymatic assay isolates the compound's mechanism of action from cellular variables, proving direct target engagement .

Step-by-Step Methodology :

  • Preparation : Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (1

    
    M) and EDTA (0.9 mM).
    
  • Compound Incubation : Add the test derivative (pyridine or pyrimidine) dissolved in DMSO. Ensure final DMSO concentration is <1% to prevent solvent-induced protein denaturation. Include Celecoxib as a positive control and a vehicle-only negative control. Incubate at 37°C for 15 minutes.

  • Substrate Addition : Initiate the reaction by adding arachidonic acid (100

    
    M) and TMPD (170 
    
    
    
    M).
  • Quantification : Measure absorbance at 590 nm continuously for 5 minutes using a microplate reader.

  • Validation Check : The assay is only valid if the Celecoxib control demonstrates an SI > 10 and the vehicle control shows uninhibited TMPD oxidation. Calculate IC50 using non-linear regression.

Protocol 2: LPS-Induced RAW 264.7 Macrophage Assay

Causality : While enzymatic assays prove binding, cellular assays prove membrane permeability and physiological efficacy. RAW 264.7 macrophages are chosen because they express high levels of inducible nitric oxide synthase (iNOS) and COX-2 when stimulated by lipopolysaccharide (LPS), perfectly mimicking an acute inflammatory response .

Step-by-Step Methodology :

  • Cell Culture : Seed RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate for 24 hours.
    
  • Cytotoxicity Screen (MTT) : Before efficacy testing, treat cells with derivatives (10-100

    
    M) for 24 hours. Add MTT reagent; viable cells reduce MTT to formazan. Crucial: Only proceed with concentrations yielding >80% viability to ensure anti-inflammatory readouts aren't false positives caused by cell death.
    
  • LPS Stimulation : Pre-treat cells with the validated safe doses of the derivatives for 2 hours, then stimulate with LPS (1

    
    g/mL) for 24 hours.
    
  • Griess Assay : Transfer 100

    
    L of supernatant to a new plate, add Griess reagent. Measure absorbance at 540 nm to quantify Nitric Oxide (NO) inhibition.
    
  • Gene Expression : Extract RNA from the cell pellet to quantify the downregulation of TNF-

    
    , IL-6, and NF-
    
    
    
    B gene expression via RT-qPCR, normalized against the GAPDH housekeeping gene.

Conclusion

Both pyridine and pyrimidine derivatives are highly viable anti-inflammatory pharmacophores. Pyrimidines currently show a distinct edge in achieving extreme COX-2 selectivity and dual COX/LOX inhibition due to their versatile hydrogen-bonding networks. However, pyridines remain invaluable for their synthetic tractability and robust in vivo efficacy. Rigorous, self-validating experimental designs—combining cell-free enzymatic assays with macrophage models—are essential to accurately map and compare their pharmacological profiles.

References

  • Sroor FM, et al. "Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages." Drug Development Research, 2025. URL:[Link]

  • "Unveiling a novel pyrazolopyrimidine scaffold as a dual COX-2/5-LOX inhibitor with immunomodulatory potential: Design, synthesis, target prediction, anti-inflammatory activity, and ADME-T with docking simulation." PubMed, 2025. URL:[Link]

  • "2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives as potential anticancer and anti-inflammatory agents." PubMed Central (PMC). URL:[Link]

  • "Design, synthesis, and biological investigation of oxadiazolyl, thiadiazolyl, and pyrimidinyl linked antipyrine derivatives as potential non-acidic anti-inflammatory agents." Taylor & Francis, 2023. URL: [Link]

  • "Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents." PubMed Central (PMC). URL:[Link]

  • "Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation." PubMed Central (PMC), 2025. URL:[Link]

  • "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties." International Journal of Molecular Sciences, 2024. URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principles: A Hazard-Based Approach to Disposal

The disposal protocol for any chemical compound is not merely a logistical task; it is the final step in the lifecycle of a reagent and a critical component of laboratory safety and environmental stewardship. For a novel or specialized compound like 3-(4-Nitropyridin-3-yl)thiazolidine, a rigorous, first-principles hazard assessment is paramount. Our disposal strategy is therefore dictated by the chemical's structure: a pyridine ring substituted with a nitro group, and a thiazolidine moiety.

  • Nitropyridine Moiety: The presence of a nitro group on an aromatic ring, such as pyridine, is a significant chemical red flag. Aromatic nitro compounds are often categorized as hazardous due to their potential for toxicity and reactivity.[2] They can be strong oxidizing agents and may react vigorously, particularly under heat or in the presence of reducing agents.[2] The pyridine backbone itself is a heterocyclic amine, with derivatives known for potential skin and respiratory irritation.[3][4]

  • Thiazolidine Moiety: Thiazolidine and its derivatives are a cornerstone of medicinal chemistry, forming the scaffold for numerous pharmaceutical agents.[5][6] While the core itself has a defined profile, its derivatives can exhibit a wide range of biological activities and, consequently, toxicological profiles.[5][7]

Based on this structural analysis, 3-(4-Nitropyridin-3-yl)thiazolidine must be unequivocally classified as hazardous waste. [8] Its disposal requires adherence to the strictest protocols to mitigate risks to personnel and the environment.

Pre-Disposal Operations: Safety and Engineering Controls

Proper disposal begins long before the waste container is full. It is an integrated process that starts with safe handling during active research.

Personal Protective Equipment (PPE)

A non-negotiable baseline of PPE is required when handling 3-(4-Nitropyridin-3-yl)thiazolidine in any form—pure, in solution, or as waste.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles or a face shield over safety glasses.Protects against splashes of the compound or solvents, which may cause serious eye irritation.[9]
Hand Protection Nitrile gloves (minimum thickness of 4 mil).Provides a chemical-resistant barrier to prevent skin contact. Pyridine and its derivatives can be absorbed through the skin.[3][10]
Body Protection Flame-retardant laboratory coat.Protects against spills and prevents contamination of personal clothing.[11]
Respiratory Use only within a certified chemical fume hood.A primary engineering control to prevent inhalation of potentially harmful vapors or aerosols.[3][4]
Engineering Controls

All handling of 3-(4-Nitropyridin-3-yl)thiazolidine and its associated waste must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[9]

Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the safe segregation, containment, and disposal of 3-(4-Nitropyridin-3-yl)thiazolidine waste.

Step 1: Waste Identification and Segregation

Immediately upon generation, all waste containing 3-(4-Nitropyridin-3-yl)thiazolidine must be identified and treated as hazardous waste.[2] This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., gloves, weighing paper, pipette tips, paper towels).

  • Solutions containing the compound.

  • Empty containers that have not been triple-rinsed.

Crucially, maintain strict waste segregation. Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.

Incompatible Waste Streams to Avoid:

  • Strong Reducing Agents: May react violently with the nitro group.

  • Strong Acids & Bases: Can catalyze decomposition or unwanted reactions.

  • Flammable Solvents: Unless the compound is in a flammable solvent solution and the waste is being collected as a flammable liquid waste stream.[2]

  • Aqueous Waste: Unless the compound is already in an aqueous solution. Many organic compounds have low water solubility.

Step 2: Containerization

Select a waste container that is robust, chemically compatible, and features a tightly sealing lid.

  • For Solid Waste: Use a high-density polyethylene (HDPE) or glass container with a screw-top lid. Place smaller contaminated items like gloves and wipes into a sealed, labeled plastic bag before placing them in the main solid waste container.[2]

  • For Liquid Waste: Use a shatter-resistant, coated glass or HDPE carboy. Never use an open beaker or flask for waste accumulation.[12][13]

All liquid waste containers must be stored in a secondary containment bin capable of holding the entire volume of the container in case of a leak.[14]

Step 3: Labeling

Proper labeling is a critical regulatory requirement and is essential for the safety of all laboratory personnel and waste handlers.[12][15]

  • Affix a hazardous waste label to the container before adding the first drop of waste.[2][13]

  • The label must clearly state:

    • The words "HAZARDOUS WASTE" .[1][15]

    • The full chemical name: "3-(4-Nitropyridin-3-yl)thiazolidine" . Do not use abbreviations or chemical formulas.[15]

    • A complete list of all other constituents in the container, including solvents, with their approximate percentages.

    • The date on which waste was first added (accumulation start date).[13]

    • The relevant hazard information (e.g., Toxic, Irritant).

Step 4: Storage

The designated waste storage location, known as a Satellite Accumulation Area (SAA), must adhere to strict guidelines.[12][16]

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[12][16]

  • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[1][3]

  • Keep the container closed at all times except when adding waste.[12][15] Do not leave a funnel in the container.[15]

Step 5: Arranging for Disposal

Hazardous waste has a regulated time limit for accumulation.[12][16]

  • Monitor the volume of the waste container.

  • When the container is approximately 90% full, or before the regulatory accumulation time limit is reached, contact your institution's EHS department to schedule a waste pickup.[15]

  • Follow all institutional procedures for requesting a pickup, which typically involves submitting a chemical waste collection form.[15]

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to prevent exposure and environmental contamination.

  • Minor Spill (Contained within a fume hood):

    • Ensure the fume hood is operational. Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical spill kit.[1][3] Do not use combustible materials like paper towels for the initial absorption.[2]

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[4][10]

    • Decontaminate the spill surface with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

    • Label the waste container and manage it according to the disposal protocol.

  • Major Spill (Outside of a fume hood or unmanageable by lab personnel):

    • Evacuate immediately. Alert all personnel to leave the area.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Activate the nearest fire alarm if the substance is flammable or the spill poses a fire hazard.

    • Contact your institution's EHS department or emergency response team immediately. Provide them with the chemical name and any known hazard information.

    • Do not re-enter the area until it has been declared safe by emergency responders.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 3-(4-Nitropyridin-3-yl)thiazolidine.

G Disposal Workflow for 3-(4-Nitropyridin-3-yl)thiazolidine start Waste Generation (Pure compound, solutions, contaminated materials) assess Classify as Hazardous Waste start->assess spill_check Is there a spill? assess->spill_check spill_major Major Spill? spill_check->spill_major Yes containerize Collect in a compatible, labeled hazardous waste container spill_check->containerize No evacuate EVACUATE AREA Contact EHS/Emergency Response Immediately spill_major->evacuate Yes minor_spill Minor Spill: 1. Contain with inert absorbent 2. Collect into sealed waste container 3. Decontaminate area spill_major->minor_spill No minor_spill->containerize storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. containerize->storage full_check Container >90% full or approaching time limit? storage->full_check full_check->storage No contact_ehs Contact EHS for waste pickup full_check->contact_ehs Yes end Waste Safely Managed for Disposal by EHS contact_ehs->end

Caption: Disposal workflow for 3-(4-Nitropyridin-3-yl)thiazolidine.

References

  • Laboratory Waste Management Guidelines. Princeton University. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

  • Pyridine Safety Data Sheet. Chemwatch. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. HERO Environmental. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Pyridine AR Safety Data Sheet. Loba Chemie. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Hazardous Waste Regulations. Study.com. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. CDMS. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules. [Link]

  • Evaluation of thiazolidinedione derivatives for acute toxicity and potential antidiabetic activity. Der Pharma Chemica. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Material Safety Data Sheet: 4-Methyl-3-nitropyridine. Pi Chemicals. [Link]

  • Thiazolidine. Wikipedia. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • 1910.120 - Hazardous waste operations and emergency response. Occupational Safety and Health Administration (OSHA). [Link]

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Personal protective equipment for handling 3-(4-Nitropyridin-3-yl)thiazolidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment & Handling Protocols for 3-(4-Nitropyridin-3-yl)thiazolidine Content Type: Operational Safety Guide Audience: Researchers, Medicinal Chemists, and HSE Officers[1]

Part 1: Executive Safety Directive (The "Why" and "How")

Status: Compound Specific SDS Unavailable in Public Registries.[1] Protocols derived from Structural Activity Relationship (SAR) analysis of Nitropyridines and Thiazolidines.

Risk Profile: 3-(4-Nitropyridin-3-yl)thiazolidine combines a nitro-heterocycle with a saturated thiazolidine ring.[1] This structural motif presents a dual-hazard profile:

  • Energetic/Toxic Potential (Nitropyridine moiety): Nitro-substituted pyridines are established genotoxicophores and potential energetic materials.[1] They pose risks of mutagenicity and rapid decomposition under thermal stress.

  • Sensitization/Irritation (Thiazolidine moiety): Thiazolidine rings are known skin sensitizers and can undergo oxidative ring-opening, releasing reactive intermediates.[1]

Operational Mandate: Treat this compound as a Control Band 4 (High Potency/Unknown Toxicity) substance. All handling must occur within a certified chemical fume hood or glovebox. Zero skin contact is the absolute standard.

Part 2: Personal Protective Equipment (PPE) Matrix

The following PPE configuration is non-negotiable for handling quantities >5 mg.

Zone Equipment Specification Rationale
Ocular Safety GogglesANSI Z87.1+ (Chemical Splash)Prevents corneal injury from dusts/splashes.[1] Standard safety glasses are insufficient due to potential absorption of nitro-compounds through mucous membranes.[1]
Dermal (Hands) Double Gloving System Inner: Nitrile (4 mil)Outer: Extended Cuff Nitrile (8 mil) or NeopreneNitro-aromatics can permeate thin nitrile.[1] The outer layer provides mechanical strength; the inner layer acts as a permeation barrier. Change outer gloves every 30 mins.
Respiratory Engineering ControlFume Hood (Face velocity: 80–100 fpm)Primary Barrier. If hood access is compromised, a Powered Air Purifying Respirator (PAPR) with HEPA/Organic Vapor cartridges is required.[1]
Body Lab Coat + ApronTyvek® Lab Coat (Disposable) + Chemical Resistant ApronCotton coats absorb liquids. Tyvek provides a non-porous barrier against dusts and spills.
Footwear Closed-toe ShoesLeather/Synthetic (Non-mesh) + Shoe CoversPrevents absorption through socks in case of dropped solids.[1]

Part 3: Operational Handling Protocol

Phase 1: Preparation & Weighing

Objective: Eliminate static discharge and aerosolization.[1]

  • Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial. Nitro-compounds can be shock/friction sensitive.[1]

  • Balance Setup: Place the analytical balance inside the hood. If this is impossible, use a tarred transfer vessel (glass vial with septum).

  • Transfer:

    • Do not use spatulas that generate static (plastic). Use stainless steel or Teflon-coated spatulas.[1]

    • Weigh directly into the reaction vessel or a pre-weighed vial. Never return excess material to the stock container (risk of cross-contamination/decomposition).

Phase 2: Solubilization & Reaction

Objective: Mitigate exotherms and containment breach.

  • Solvent Selection: The compound is likely soluble in DMSO, DMF, or DCM.

    • Caution: Dissolution in halogenated solvents (DCM) may enhance skin permeability.

  • Addition Rate: Add solvent slowly. Nitro-pyridines can exhibit heat of solution.[1] Monitor for temperature spikes.

  • Inert Atmosphere: Overlay with Nitrogen or Argon. Thiazolidines are susceptible to oxidation, which can degrade the compound into ring-opened impurities (disulfides).[1]

Phase 3: Cleanup & Decontamination[1][2][3]
  • Solvent Wipe: Wipe all surfaces (balance, hood sash) with a chemically compatible solvent (Ethanol or Isopropanol) followed by a soap/water wash.

  • Glove Removal: Use the "beak method" to remove outer gloves inside the hood, disposing of them immediately into solid hazardous waste.

Part 4: Waste Disposal & Emergency Response

Disposal Streams
  • Solid Waste: Segregate into "Toxic Solids - Nitrogen Heterocycles". Do not mix with strong oxidizers (e.g., permanganates) or strong bases, as this may trigger energetic decomposition of the nitro group.

  • Liquid Waste: Dispose in "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used. Label clearly: Contains Nitropyridine Derivative – Potential Mutagen.[1]

Emergency Procedures
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[2][3] Do not use ethanol on skin (enhances absorption).

  • Spill (Solid): Do not dry sweep.[1] Cover with wet paper towels (solvent-dampened) to prevent dust, then scoop into a waste container.[1]

  • Spill (Solution): Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).

Part 5: Visualizations (Graphviz/DOT)

Figure 1: Risk Assessment & Decision Tree

Caption: Logic flow for determining safety requirements based on operation scale and state.

SafetyDecisionTree Start Handling 3-(4-Nitropyridin-3-yl)thiazolidine StateCheck Material State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution In Solution StateCheck->Solution StaticRisk Risk: Static/Aerosol Solid->StaticRisk PermeationRisk Risk: Skin Absorption Solution->PermeationRisk Control1 Use Ionizer + Balance in Hood StaticRisk->Control1 ScaleCheck Scale > 100mg? Control1->ScaleCheck Control2 Double Nitrile Gloves PermeationRisk->Control2 Control2->ScaleCheck HighScale YES ScaleCheck->HighScale LowScale NO ScaleCheck->LowScale BlastShield ADD: Blast Shield HighScale->BlastShield StandardPPE Standard PPE Matrix LowScale->StandardPPE

[1]

Figure 2: Operational Workflow

Caption: Step-by-step protocol for safe weighing and dissolution.

Workflow Step1 1. Prep Area (Anti-static, Check Airflow) Step2 2. Don PPE (Double Gloves, Goggles) Step1->Step2 Step3 3. Weighing (Closed Transfer) Step2->Step3 Step4 4. Dissolution (Slow addition, Inert Gas) Step3->Step4 Step5 5. Decon (Solvent Wipe, Waste Tag) Step4->Step5

Part 6: Scientific Integrity & Rationale

1. The Nitro-Pyridine Hazard (Genotoxicity): Nitro-substituted pyridines are structurally related to 4-nitroquinoline-1-oxide (4-NQO), a known potent mutagen.[1] The nitro group can be enzymatically reduced to hydroxylamines, which form DNA adducts. Therefore, inhalation protection (fume hood) is critical to prevent systemic uptake of dust [1].

2. Thiazolidine Instability: The thiazolidine ring is a saturated analog of thiazole. While generally more stable than free thiols, it is susceptible to hydrolysis under acidic conditions or oxidation to sulfoxides/sulfones. Handling under inert atmosphere (N2/Ar) preserves chemical integrity and prevents the formation of unknown degradation products which may have different toxicity profiles [2].

3. Permeation Dynamics: Small, lipophilic molecules like this (estimated LogP ~1.5–2.[1]5) can rapidly permeate skin. Standard latex gloves offer negligible protection against nitro-aromatics.[1] Nitrile provides better resistance, but "breakthrough time" decreases significantly when the compound is dissolved in organic solvents like acetone or DCM. Double gloving creates a sacrificial outer layer [3].

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 4-Nitropyridine derivatives. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Chemical Resistance Selection Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.